Bulbocapnine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9980. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4.ClH/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17;/h3-4,8,12,21H,5-7,9H2,1-2H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGIVPUDHITDMK-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-47-3 | |
| Record name | 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol, 6,7,7a,8-tetrahydro-11-methoxy-7-methyl-, hydrochloride, (7aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bulbocapnine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bulbocapnine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BULBOCAPNINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39F2B1469O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Inhibitory Effect of Bulbocapnine Hydrochloride on Dopamine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which bulbocapnine hydrochloride inhibits the synthesis of dopamine. Bulbocapnine, an aporphine isoquinoline alkaloid, has been identified as an inhibitor of dopamine biosynthesis, primarily through its action on the enzyme tyrosine hydroxylase (TH).[1] This document summarizes the key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.
Core Mechanism of Action
This compound's primary mechanism for inhibiting dopamine synthesis is the direct inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the catecholamine biosynthetic pathway.[2] TH catalyzes the conversion of L-tyrosine to L-DOPA, the precursor to dopamine. Studies have shown that bulbocapnine acts as an uncompetitive inhibitor of bovine adrenal TH with respect to the substrate L-tyrosine.[3] This mode of inhibition suggests that bulbocapnine binds to the enzyme-substrate complex.
In addition to direct enzyme inhibition, research indicates that bulbocapnine may also influence intracellular signaling pathways that modulate TH activity. Specifically, it has been observed to decrease intracellular Ca2+ concentration in PC12 cells.[4][5] Since TH activity is regulated by phosphorylation, which can be calcium-dependent, this reduction in intracellular calcium may contribute to the overall decrease in dopamine production.[4][5] However, studies have also noted that bulbocapnine treatment does not alter TH mRNA levels, suggesting the inhibition is post-transcriptional.[4][5]
Beyond its effects on synthesis, bulbocapnine is also recognized as a dopamine receptor antagonist, capable of blocking dopamine receptors.[6][7] This dual action of inhibiting dopamine production and blocking its receptors makes it a compound of significant interest in neuropharmacology.
Quantitative Data Summary
The inhibitory effects of bulbocapnine on dopamine synthesis and tyrosine hydroxylase activity have been quantified in several studies. The following tables summarize the key findings for easy comparison.
| Parameter | Value | Cell/Enzyme System | Concentration/Conditions | Reference |
| IC50 | 26.7 µM | PC12 Cells (Dopamine Content) | 12 hours | [4][5] |
| IC50 | 22.7 µM | PC12 Cells (Dopamine Content) | 24 hours | [2] |
| Ki | 0.20 mM | Bovine Adrenal Tyrosine Hydroxylase | Uncompetitive inhibition with L-tyrosine | [3] |
Table 1: Potency of this compound in Dopamine Synthesis Inhibition
| Inhibition (%) | Concentration | Duration | Cell/Enzyme System | Reference |
| 45.2% | 20 µM | 12 hours | PC12 Cells (Dopamine Content) | [4][5] |
| 39.2% | 20 µM | 24 hours | PC12 Cells (Dopamine Content) | [2] |
| 24.4% | 20 µM | Not Specified | PC12 Cells (Tyrosine Hydroxylase Activity) | [4][5] |
| 23.1% | 20 µM | Not Specified | PC12 Cells (Tyrosine Hydroxylase Activity) | [2] |
| 43.6% | 200 µM | Not Specified | Bovine Adrenal Tyrosine Hydroxylase | [3] |
| 12.9% | 20 µM | Not Specified | PC12 Cells (Intracellular Ca2+ Concentration) | [4][5] |
Table 2: Percentage Inhibition by this compound
Experimental Protocols
The following sections detail the methodologies employed in key experiments to determine the inhibitory effects of bulbocapnine on dopamine synthesis.
Inhibition of Dopamine Biosynthesis in PC12 Cells
This protocol outlines the general steps used to investigate the effect of bulbocapnine on dopamine content in a cellular model.
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Cell Culture: Pheochromocytoma (PC12) cells, a rat adrenal medulla-derived cell line capable of producing and storing dopamine, are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and horse serum, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in culture plates and allowed to adhere. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., saline) is run in parallel. The cells are incubated for a specified duration (e.g., 12 or 24 hours).
-
Cell Lysis and Dopamine Extraction: After incubation, the cells are harvested and lysed using a suitable buffer (e.g., perchloric acid) to precipitate proteins and extract catecholamines. The lysate is then centrifuged to pellet the cellular debris.
-
Dopamine Quantification: The supernatant containing the extracted dopamine is analyzed. A common method is High-Performance Liquid Chromatography (HPLC) with electrochemical detection, which allows for the sensitive and specific quantification of dopamine.
-
Data Analysis: The dopamine content in bulbocapnine-treated cells is compared to that in control cells to calculate the percentage of inhibition. The IC50 value, the concentration of bulbocapnine that causes 50% inhibition of dopamine content, is determined from a dose-response curve.[2][4]
Inhibition of Tyrosine Hydroxylase Activity
This protocol describes the methodology for assessing the direct inhibitory effect of bulbocapnine on the enzymatic activity of tyrosine hydroxylase.
-
Enzyme Source: Tyrosine hydroxylase can be obtained from various sources, such as bovine adrenal glands or by lysing PC12 cells and preparing a cell-free extract.[3][4]
-
Enzyme Assay: The assay is typically conducted in a reaction mixture containing a buffer, the substrate L-tyrosine (often radiolabeled, e.g., with ³H), a cofactor (e.g., 6-MPH₄), and catalase.
-
Inhibition Study: Various concentrations of this compound are pre-incubated with the enzyme preparation. The reaction is initiated by the addition of the substrate.
-
Product Measurement: The reaction is allowed to proceed for a defined period and then stopped (e.g., by adding acid). The product, L-DOPA (or a downstream metabolite if using a radiolabeled substrate), is then separated and quantified. For radiolabeled assays, this can involve ion-exchange chromatography to isolate the radiolabeled product, followed by scintillation counting.
-
Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of both the substrate (L-tyrosine) and the inhibitor (bulbocapnine). The data is then plotted using methods such as Lineweaver-Burk plots to determine the Ki value.[3]
Visualizations
Signaling Pathway Diagram
References
- 1. Bulbocapnine [cuip.cz]
- 2. Effects of Bulbocapnine on Dopamine Content in PC12 Cells [yakhak.org]
- 3. Inhibition of tyrosine hydroxylase by bulbocapnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OASIS Repository@POSTECHLIBRARY: Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells [remotecenter.postech.ac.kr]
- 6. Effect of bulbocapnine as a peripheral dopamine receptor antagonists in the anesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bulbocapnine's ability to antagonize the adrenergic inhibitory action of dopamine and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Bulbocapnine as an Acetylcholinesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulbocapnine, an aporphine alkaloid naturally found in plants of the Corydalis and Dicentra genera, has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] This inhibitory action positions bulbocapnine as a compound of interest in neuroscience and pharmacology, particularly in the context of cholinergic signaling and its modulation. This technical guide provides a comprehensive overview of the current understanding of bulbocapnine's activity as an acetylcholinesterase inhibitor, including quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Data on Inhibitory Activity
The inhibitory potency of bulbocapnine against cholinesterases has been quantified in scientific literature. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.
| Compound | Enzyme | IC50 (µM) | Source |
| Bulbocapnine | Acetylcholinesterase (AChE) | 40 ± 2 | [1] |
| Bulbocapnine | Butyrylcholinesterase (BuChE) | 83 ± 3 | [1] |
| Bulbocapnine | Butyrylcholinesterase (BuChE) | 67.0 ± 2.1 | [2] |
Note: While IC50 values are available, detailed kinetic studies to determine the inhibition constant (Ki) and the specific mode of inhibition (e.g., competitive, non-competitive) for bulbocapnine against acetylcholinesterase are not extensively reported in the reviewed literature.
Signaling Pathways and Mechanisms
The primary mechanism of action for bulbocapnine as an acetylcholinesterase inhibitor is its interference with the catalytic breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, bulbocapnine leads to an increased concentration and prolonged availability of acetylcholine, thereby enhancing cholinergic neurotransmission.
Experimental Protocols
The investigation of bulbocapnine as an acetylcholinesterase inhibitor involves standardized in vitro assays. The following protocols are based on established methodologies.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for and characterize AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Bulbocapnine stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the bulbocapnine stock solution in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
10 µL of DTNB solution
-
10 µL of the bulbocapnine dilution (or buffer for control)
-
10 µL of AChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 10-20 minutes) using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each bulbocapnine concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the bulbocapnine concentration and fitting the data to a dose-response curve.
Determination of Inhibition Kinetics (Ki and Mode of Inhibition)
To further characterize the inhibitory mechanism, kinetic studies are performed by varying both substrate and inhibitor concentrations.
Procedure:
-
Perform the AChE inhibition assay as described above, but with multiple concentrations of the substrate (ATCI) at each fixed concentration of bulbocapnine.
-
Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots.
-
Lineweaver-Burk Plot: A plot of 1/V versus 1/[S] (where [S] is the substrate concentration). The pattern of the lines at different inhibitor concentrations indicates the mode of inhibition (competitive, non-competitive, or uncompetitive).
-
Dixon Plot: A plot of 1/V versus inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection point of the lines helps to determine the Ki.
Conclusion
Bulbocapnine is a confirmed inhibitor of both acetylcholinesterase and butyrylcholinesterase, with IC50 values in the micromolar range. Its ability to modulate cholinergic signaling makes it a subject of scientific interest. While its basic inhibitory properties have been established, further detailed kinetic studies are warranted to fully elucidate its mechanism of action, including the determination of its inhibition constant (Ki) and the specific type of inhibition. The experimental protocols outlined in this guide provide a framework for conducting such in-depth investigations, which will be crucial for understanding the therapeutic and pharmacological potential of bulbocapnine.
References
A Technical Guide to Bulbocapnine Hydrochloride (CAS 632-47-3)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Bulbocapnine Hydrochloride (CAS 632-47-3), an aporphine alkaloid of significant interest in neuroscience and pharmacology. This guide covers its physicochemical properties, dual mechanism of action on the dopaminergic and cholinergic systems, detailed experimental protocols for assessing its activity, and essential safety information.
Introduction
Bulbocapnine is a naturally occurring isoquinoline alkaloid isolated from plants of the Corydalis and Dicentra genera.[1] As the hydrochloride salt, it is rendered suitable for laboratory use in aqueous solutions. Pharmacologically, bulbocapnine is recognized for its distinct effects on the central nervous system, primarily acting as an inhibitor of dopamine biosynthesis and as an acetylcholinesterase inhibitor.[2] These activities confer a range of effects, including neuroleptic-like and cataleptic states, making it a valuable tool for research into movement disorders, psychosis, and other neurological conditions.[3] Its ability to modulate key neurotransmitter systems continues to make it a subject of investigation for potential therapeutic applications and as a pharmacological probe.
Physicochemical and Biological Properties
The fundamental properties of this compound are summarized below, providing key data for experimental design and handling.
| Property | Value | Reference(s) |
| CAS Number | 632-47-3 | [1][4] |
| Molecular Formula | C₁₉H₂₀ClNO₄ | [1][4] |
| Molecular Weight | 361.82 g/mol | [1][3] |
| IUPAC Name | (12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol;hydrochloride | [4] |
| Melting Point | 209-210 °C | |
| Solubility | Slightly soluble in DMSO and Methanol (sonication recommended). | |
| Storage | Store at <-15°C, protect from light. | [1] |
| GHS Hazard Statement | H302: Harmful if swallowed. | [4] |
| Biological Activity | Dopamine synthesis inhibitor; Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitor. | [2] |
| IC₅₀ (AChE) | 40 ± 2 µM | |
| IC₅₀ (BChE) | 83 ± 3 µM | |
| IC₅₀ (Dopamine Content) | 26.7 µM (in PC12 cells) |
Mechanism of Action
This compound exerts its effects through a dual mechanism, impacting both the dopaminergic and cholinergic pathways.
Dopaminergic System Modulation
The primary neuroleptic effects of bulbocapnine are attributed to its interference with the dopamine biosynthetic pathway. It acts as an inhibitor of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme that converts L-tyrosine to L-DOPA.[2][5] This inhibition leads to a reduction in the overall synthesis of dopamine. One study on bovine adrenal TH determined the inhibition to be uncompetitive with a Kᵢ value of 0.20 mM.[5] In PC12 cells, a concentration of 20 µM bulbocapnine resulted in a 24.4% inhibition of TH activity and a 45.2% reduction in total dopamine content. This disruption of dopamine production is central to its ability to induce catalepsy and other neuroleptic-like behaviors.
Cholinergic System Interaction
In addition to its effects on the dopaminergic system, bulbocapnine is an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, bulbocapnine increases the concentration and duration of action of acetylcholine, leading to enhanced cholinergic signaling. This activity contributes to its effects on motor control and can induce tremors and other neuromuscular responses.
Key Experimental Protocols
The following sections provide detailed methodologies for assessing the biological activities of this compound.
In Vitro: Inhibition of Tyrosine Hydroxylase (TH) in PC12 Cells
This protocol describes a method to quantify the inhibitory effect of bulbocapnine on TH protein expression and dopamine levels in a cellular model.
Methodology:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Seed cells at a density of 1.5 x 10⁵ cells/well in a 6-well plate. Allow cells to adhere for 24 hours. Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 50, 80 µM) for a specified duration (e.g., 12 or 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the BCA assay.
-
Western Blot for TH Expression:
-
Separate 15-20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Tyrosine Hydroxylase (e.g., 1:500 dilution) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and quantify band density, normalizing to a loading control like GAPDH or β-actin.
-
-
Dopamine Quantification (HPLC):
-
Alternatively, lyse cells and analyze the supernatant for dopamine content using HPLC with electrochemical detection, a standard method for catecholamine analysis.
-
References
An In-depth Technical Guide to the Purity and Quality Control of Bulbocapnine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality control of bulbocapnine hydrochloride, an aporphine alkaloid with significant pharmacological interest due to its dopamine receptor antagonism and enzyme inhibition properties. This document outlines key quality attributes, analytical methodologies for purity assessment, and the underlying signaling pathways affected by this compound.
Introduction to this compound
Bulbocapnine is a naturally occurring alkaloid found in plants of the Corydalis and Dicentra genera. As a hydrochloride salt, its water solubility is enhanced, making it suitable for pharmaceutical research and development. Its primary mechanisms of action include the inhibition of dopamine biosynthesis through the blockade of tyrosine hydroxylase and antagonism of dopamine receptors.[1] These properties are being investigated for various therapeutic applications.
Quality Control Specifications
Ensuring the purity and quality of this compound is paramount for reliable and reproducible research and for the development of safe and effective pharmaceuticals. In the absence of a dedicated pharmacopoeial monograph, the following table summarizes representative quality control specifications based on general guidelines for alkaloids and active pharmaceutical ingredients (APIs).
Table 1: Representative Quality Control Specifications for this compound
| Parameter | Test Method | Acceptance Criteria |
| Identification | ||
| A. HPLC-UV | HPLC-UV | Retention time of the major peak corresponds to that of the reference standard. |
| B. UV-Vis Spectroscopy | UV-Vis | UV spectrum corresponds to that of the reference standard. |
| Assay | ||
| Purity (on dried basis) | HPLC-UV or Titration | 98.0% to 102.0% |
| Impurities | ||
| Related Substances | HPLC-UV | Individual known impurity: ≤ 0.15% Individual unknown impurity: ≤ 0.10% Total impurities: ≤ 0.5% |
| Residual Solvents | GC-MS (Headspace) | Meets the requirements of USP <467> or ICH Q3C. |
| Physical Properties | ||
| Appearance | Visual Inspection | White to off-white crystalline powder. |
| Solubility | Visual Inspection | Soluble in water and methanol. |
| Other Tests | ||
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Residue on Ignition | Gravimetry | ≤ 0.1% |
| Heavy Metals | USP <232>/<233> | Meets the requirements. |
Analytical Methodologies and Experimental Protocols
This section provides detailed, representative experimental protocols for the key analytical tests used in the quality control of this compound.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This method is designed to quantify the purity of this compound and to detect and quantify any process-related impurities or degradation products.
Experimental Protocol:
-
Chromatographic System:
-
HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
Detector Wavelength: 280 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mobile Phase:
-
A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 50 50 25 50 50 30 90 10 | 35 | 90 | 10 |
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of the this compound sample in methanol to obtain a concentration of 1.0 mg/mL for the determination of related substances and 0.1 mg/mL for the assay.
-
-
System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the principal peak should be not more than 2.0%.
-
The tailing factor for the bulbocapnine peak should be not more than 2.0.
-
-
Calculation:
-
Calculate the percentage of related substances and the assay of this compound by comparing the peak areas obtained from the sample solution to the peak area of the standard solution.
-
Workflow for HPLC Analysis of Bulbocapnine HCl
Caption: Workflow for HPLC analysis of Bulbocapnine HCl.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is used to identify and quantify residual solvents that may be present from the synthesis and purification processes.
Experimental Protocol:
-
Chromatographic System:
-
GC system with a headspace autosampler and a mass spectrometer (MS) detector.
-
Column: 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 30 minutes.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the this compound sample into a headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide). Seal the vial.
-
-
Analysis:
-
The identification and quantification of residual solvents are performed by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of known solvent standards.
-
Workflow for GC-MS Residual Solvent Analysis
References
Bulbocapnine Hydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulbocapnine hydrochloride is an aporphine alkaloid derived from plants of the Corydalis and Dicentra genera. In neuroscience research, it is primarily recognized for its effects on the dopaminergic system and its ability to induce a cataleptic state in animal models, making it a valuable tool for studying motor control and the pathophysiology of movement disorders like Parkinson's disease. This technical guide provides an in-depth overview of bulbocapnine's pharmacological properties, experimental applications, and relevant protocols for its use in a research setting.
Mechanism of Action
This compound exerts its effects through multiple mechanisms, primarily centered on the dopaminergic and cholinergic systems.
Dopamine System Modulation:
Bulbocapnine acts as an antagonist at dopamine receptors. While specific binding affinities (Ki values) for dopamine receptor subtypes are not consistently reported in publicly available literature, functional studies indicate that it is not a selective D1 receptor antagonist and appears to inhibit both D1- and D2-like receptor-mediated responses.[1] Its antagonistic action at these receptors is thought to underlie its most prominent behavioral effect: catalepsy.
Furthermore, bulbocapnine inhibits the synthesis of dopamine. It has been shown to decrease dopamine content in PC12 cells by inhibiting tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis.[2]
Cholinergic System Modulation:
Bulbocapnine also exhibits inhibitory activity at cholinesterase enzymes, specifically butyrylcholinesterase (BuChE). This inhibition can lead to increased levels of acetylcholine, a neurotransmitter involved in motor control and cognition.
Data Presentation
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Bioactivity of this compound
| Parameter | System/Assay | Value | Reference |
| IC50 (Dopamine Content Inhibition) | PC12 Cells | 26.7 µM | |
| IC50 (Butyrylcholinesterase Inhibition) | Human Plasma | 67.0 ± 2.1 µM |
Table 2: In Vivo Effects of this compound in Rats
| Parameter | Dose | Route of Administration | Effect | Duration | Reference |
| Catalepsy Induction | 50 mg/kg | Intraperitoneal (i.p.) | Induction of catalepsy | Approximately 1 hour | |
| Dopamine Metabolite Levels (Striatum) | 50 mg/kg | Intraperitoneal (i.p.) | Increase in HVA and DOPAC | Coincides with catalepsy |
Mandatory Visualization
Signaling Pathways
Caption: Bulbocapnine's inhibitory effects on the dopamine signaling pathway.
Experimental Workflows
Caption: Experimental workflow for a bulbocapnine-induced catalepsy study.
Experimental Protocols
Protocol 1: Induction of Catalepsy in Rats using the Bar Test
Objective: To assess the cataleptogenic effects of this compound in rats.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Standard catalepsy bar (a horizontal wooden or metal rod, approximately 1 cm in diameter, elevated 9-10 cm from the base)
-
Stopwatch
Procedure:
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 10 mg/mL for a 50 mg/kg dose in a 250g rat receiving a 1.25 mL injection).
-
Animal Habituation: For several days prior to the experiment, handle the rats and allow them to explore the testing room and the catalepsy apparatus to reduce novelty-induced stress.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Testing for Catalepsy:
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the elevated bar.
-
Start the stopwatch immediately.
-
Measure the time until the rat removes both forepaws from the bar.
-
A maximum cutoff time (e.g., 180 or 300 seconds) should be established. If the rat remains on the bar for the entire period, the maximum time is recorded.
-
-
Data Analysis: Compare the latency to descend from the bar between the bulbocapnine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Analysis of Dopamine and its Metabolites by HPLC-ECD
Objective: To quantify the levels of dopamine, DOPAC, and HVA in the striatum of rats following bulbocapnine administration.
Materials:
-
Brain tissue from bulbocapnine- and vehicle-treated rats (from Protocol 1)
-
Perchloric acid (PCA) solution (e.g., 0.1 M) containing an internal standard
-
HPLC system with an electrochemical detector (ECD)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a buffered solution of methanol or acetonitrile)
-
Standards for dopamine, DOPAC, and HVA
Procedure:
-
Sample Preparation:
-
Rapidly dissect the striata on a cold plate.
-
Weigh the tissue samples.
-
Homogenize the tissue in a known volume of ice-cold PCA solution.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes) at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC-ECD Analysis:
-
Inject a fixed volume of the filtered supernatant into the HPLC system.
-
Separate the compounds on the C18 column using an isocratic or gradient elution with the mobile phase.
-
Detect the analytes using the ECD set at an appropriate oxidizing potential.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of dopamine, DOPAC, and HVA standards.
-
Calculate the concentration of each analyte in the tissue samples by comparing their peak areas to the standard curve and normalizing to the tissue weight.
-
-
Data Analysis: Compare the levels of dopamine and its metabolites between the bulbocapnine- and vehicle-treated groups using appropriate statistical methods.
Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory effect of bulbocapnine on acetylcholinesterase activity.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) enzyme (from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of bulbocapnine in an appropriate solvent (e.g., buffer or DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in this order:
-
Phosphate buffer
-
Bulbocapnine solution at various concentrations (or vehicle for control)
-
DTNB solution
-
AChE solution
-
-
Incubate the plate at room temperature for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of bulbocapnine.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the bulbocapnine concentration and determine the IC50 value using non-linear regression analysis.
-
This guide provides a comprehensive overview of this compound for neuroscience research. Researchers should always adhere to institutional and national guidelines for animal care and laboratory safety when conducting these experiments.
References
An In-depth Technical Guide on the Interaction of Bulbocapnine with Other Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bulbocapnine, a protoberberine alkaloid found in plants of the Corydalis and Dicentra genera, has a rich history in pharmacological research, primarily known for its ability to induce catalepsy. This technical guide provides a comprehensive overview of the current understanding of bulbocapnine's interactions with major neurotransmitter systems, including the dopaminergic, cholinergic, adrenergic, and serotonergic systems. This document synthesizes available quantitative data on binding affinities and functional activities, details relevant experimental protocols, and presents visual representations of the key pathways and experimental workflows. While the primary focus is on bulbocapnine, data from structurally related aporphine alkaloids are included to provide a broader context for its potential pharmacological profile, highlighting areas where further research is needed.
Interaction with the Dopaminergic System
Bulbocapnine's most pronounced effects are mediated through its interaction with the dopaminergic system. It acts as both an inhibitor of dopamine synthesis and a dopamine receptor antagonist.
Inhibition of Dopamine Biosynthesis
Bulbocapnine has been shown to inhibit the biosynthesis of dopamine by targeting tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis.[1] This inhibition reduces the overall levels of dopamine in the brain.
Quantitative Data:
| Parameter | Value | Cell Line | Reference |
| IC50 (Dopamine Content Inhibition) | 26.7 µM | PC12 cells | [2] |
| Inhibition of TH activity | 24.4% at 20 µM | PC12 cells | [2] |
Dopamine Receptor Antagonism
Quantitative Data (Related Aporphine Alkaloids):
| Compound | Receptor | Ki (nM) | Activity | Reference |
| (R)-Aporphine | D1 | 717 | Antagonist | [3] |
| (R)-Aporphine | D2 | 527 | Antagonist | [3] |
| Tetrahydropalmatine | D1 | 124 | Antagonist | [5] |
| Tetrahydropalmatine | D2 | 388 | Antagonist | [5] |
Signaling Pathway
Bulbocapnine's antagonism at D1 and D2 receptors disrupts downstream signaling cascades. D1 receptor blockade inhibits the activation of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. D2 receptor blockade, conversely, disinhibits adenylyl cyclase, also impacting cAMP levels and downstream effectors like protein kinase A (PKA).
Caption: Bulbocapnine's dual action on the dopaminergic system.
Interaction with the Cholinergic System
Bulbocapnine's primary interaction with the cholinergic system is through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[1][6] This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.
Quantitative Data:
Specific IC50 or Ki values for bulbocapnine's AChE inhibition were not found in the reviewed literature.
Signaling Pathway
By inhibiting AChE, bulbocapnine potentiates the action of acetylcholine at both muscarinic and nicotinic receptors, leading to a broad range of downstream effects.
Caption: Bulbocapnine's inhibitory effect on acetylcholinesterase.
Interaction with the Adrenergic System
Evidence suggests that bulbocapnine can antagonize the inhibitory effects of dopamine on the adrenergic system.[7] This indicates a potential interaction with adrenergic receptors, although direct binding data for bulbocapnine is scarce. Structurally similar aporphine alkaloids are known to interact with adrenergic receptors.[8] For instance, apomorphine acts as an antagonist at α-adrenergic receptors.[9]
Quantitative Data (Related Aporphine Alkaloids):
| Compound | Receptor | Ki (nM) | Activity | Reference |
| Apomorphine | α1D | 64.6 | Antagonist | [10] |
| Apomorphine | α2A | 141 | Antagonist | [10] |
| Apomorphine | α2B | 66.1 | Antagonist | [10] |
| Apomorphine | α2C | 36.3 | Antagonist | [10] |
| Tetrahydropalmatine | α1 | - | Antagonist | [5] |
| Tetrahydropalmatine | α2 | - | Binds | [5] |
Interaction with the Serotonergic System
The interaction of bulbocapnine with the serotonergic system is less well-characterized. However, many aporphine alkaloids exhibit affinity for serotonin (5-HT) receptors.[8][11] For example, apomorphine is an antagonist at 5-HT2 receptors, and other aporphines like (R)-roemerine and (±)-nuciferine show high affinity for the 5-HT2A receptor.[9][12] This suggests that bulbocapnine may also possess activity at serotonin receptors, which warrants further investigation.
Quantitative Data (Related Aporphine Alkaloids):
| Compound | Receptor | Ki (nM) | Activity | Reference |
| Apomorphine | 5-HT2A | 120 | Antagonist | [10] |
| Apomorphine | 5-HT2B | 132 | Antagonist | [10] |
| Apomorphine | 5-HT2C | 102 | Antagonist | [10] |
| (R)-Roemerine | 5-HT2A | 62 | - | [12] |
| (±)-Nuciferine | 5-HT2A | 139 | - | [12] |
| Tetrahydropalmatine | 5-HT1A | ~340 | Binds | [5] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (General Protocol)
This protocol is a generalized procedure for determining the binding affinity (Ki) of bulbocapnine for various neurotransmitter receptors.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a specific radioligand for the target receptor and a range of concentrations of bulbocapnine. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the bulbocapnine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Tyrosine Hydroxylase (TH) Inhibition Assay
This assay measures the ability of bulbocapnine to inhibit the activity of tyrosine hydroxylase.
Methodology:
-
Enzyme Preparation: Prepare a crude enzyme extract from a suitable source, such as PC12 cells or brain tissue homogenates.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, L-tyrosine (the substrate), a cofactor such as (6R)-BH4, and varying concentrations of bulbocapnine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Quantification of L-DOPA: Measure the amount of L-DOPA produced using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Calculate the percentage of TH inhibition at each bulbocapnine concentration compared to a control without the inhibitor. Determine the IC50 value if a dose-response curve is generated.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is commonly used to screen for AChE inhibitors.
Methodology:
-
Reagent Preparation: Prepare solutions of acetylthiocholine (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the AChE enzyme.
-
Assay Plate: In a 96-well plate, add the buffer, DTNB, and varying concentrations of bulbocapnine to the wells.
-
Enzyme Addition: Add the AChE solution to all wells except the blank.
-
Substrate Addition: Initiate the reaction by adding the acetylthiocholine solution.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each bulbocapnine concentration relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
Bulbocapnine exhibits a complex pharmacological profile, with well-established interactions in the dopaminergic and cholinergic systems. Its primary mechanisms of action include the inhibition of dopamine synthesis via tyrosine hydroxylase and the blockade of dopamine receptors, as well as the inhibition of acetylcholinesterase. Evidence also points towards potential interactions with adrenergic and serotonergic receptors, likely as an antagonist, though direct and quantitative binding data for bulbocapnine at these receptors are largely absent from the current literature.
For a more complete understanding of bulbocapnine's neuropharmacological effects, future research should prioritize:
-
Comprehensive Receptor Profiling: Conducting extensive radioligand binding assays to determine the Ki values of bulbocapnine at a wide range of neurotransmitter receptor subtypes, including all dopamine, serotonin, adrenergic, and cholinergic receptors.
-
Functional Assays: Characterizing the functional activity of bulbocapnine (agonist, antagonist, partial agonist, or inverse agonist) at the receptors for which it shows significant affinity.
-
In Vivo Studies: Utilizing techniques such as in vivo microdialysis to investigate how bulbocapnine administration alters the extracellular levels of various neurotransmitters and their metabolites in different brain regions.
A more detailed elucidation of bulbocapnine's interaction with multiple neurotransmitter systems will be crucial for understanding its diverse physiological effects and for exploring its potential therapeutic applications or toxicological risks.
References
- 1. Bulbocapnine [cuip.cz]
- 2. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aporphine - Wikipedia [en.wikipedia.org]
- 4. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 6. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 7. Bulbocapnine's ability to antagonize the adrenergic inhibitory action of dopamine and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Apomorphine - Wikipedia [en.wikipedia.org]
- 10. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bulbocapnine Hydrochloride-Induced Catalepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulbocapnine hydrochloride, an alkaloid derived from plants of the Corydalis and Dicentra genera, is a well-established pharmacological tool for inducing catalepsy in preclinical animal models. Catalepsy, a state of motor immobility and waxy flexibility, is a key behavioral endpoint used to screen for antipsychotic drugs with potential extrapyramidal side effects. This document provides detailed experimental protocols for inducing and assessing bulbocapnine-induced catalepsy in rodents, summarizes key quantitative data, and illustrates the underlying signaling pathway.
The primary mechanism of action for bulbocapnine-induced catalepsy is the blockade of dopamine receptors, particularly the D1 and D2 receptor subtypes, in the striatum.[1] This antagonism disrupts normal dopaminergic neurotransmission, leading to the characteristic cataleptic state.
Data Presentation
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Species | Administration Route | Citation |
| Cataleptogenic Dose | 50 mg/kg | Rat | Intraperitoneal (i.p.) | [1] |
| Onset of Catalepsy | Immediate | Rat | i.p. | [1] |
| Duration of Catalepsy | Approximately 1 hour | Rat | i.p. | [1] |
| Receptor/Process | Parameter | Value | Notes | Citation |
| Dopamine D1 Receptor | Kᵢ | 717 nM | (R)-Aporphine, a related alkaloid | [2] |
| Dopamine D2 Receptor | Kᵢ | 527 nM | (R)-Aporphine, a related alkaloid | [2] |
| Dopamine Biosynthesis Inhibition | IC₅₀ | 26.7 µM | Inhibition of dopamine content in PC12 cells | [3] |
Template for Dose-Response Data
| Dose of Bulbocapnine HCl (mg/kg, i.p.) | Number of Animals | Mean Catalepsy Score (seconds) ± SEM |
| Vehicle Control | n | |
| 10 | n | |
| 25 | n | |
| 50 | n | |
| 100 | n |
Template for Time-Course Data (at 50 mg/kg, i.p.)
| Time Post-Injection (minutes) | Number of Animals | Mean Catalepsy Score (seconds) ± SEM |
| 0 | n | |
| 15 | n | |
| 30 | n | |
| 45 | n | |
| 60 | n | |
| 90 | n | |
| 120 | n |
Experimental Protocols
Protocol 1: Induction of Catalepsy in Rats
Objective: To induce a cataleptic state in rats using this compound for subsequent behavioral assessment.
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Syringes (1 ml) and needles (25-27 gauge)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Animal scale
Procedure:
-
Drug Preparation: Prepare a fresh solution of this compound in sterile saline. For a 50 mg/kg dose in a 200g rat (requiring 10 mg), a 10 mg/ml solution can be prepared. Ensure the powder is fully dissolved.
-
Animal Handling: Acclimatize rats to the experimental room for at least 1 hour before the experiment. Handle the animals gently to minimize stress.
-
Dosing: Weigh each rat accurately. Administer this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of sterile saline.
-
Observation: Catalepsy is expected to ensue almost immediately following the injection.[1] Proceed to behavioral assessment as described in Protocol 2.
Protocol 2: Assessment of Catalepsy using the Bar Test
Objective: To quantify the cataleptic state in rats.
Materials:
-
Catalepsy bar apparatus: A horizontal bar (approximately 0.5-1 cm in diameter) elevated 9-10 cm above a flat surface.
-
Stopwatch
Procedure:
-
Acclimation: Place the rat in the testing area for a few minutes to acclimate.
-
Positioning: Gently place the rat's forepaws on the horizontal bar. The hind paws should remain on the surface.
-
Timing: Start the stopwatch as soon as the rat is in the correct position.
-
Endpoint: Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture. This is the catalepsy score.
-
Cut-off Time: A maximum cut-off time (e.g., 180 seconds) should be set. If the rat remains on the bar for the entire duration, the score is recorded as the cut-off time.
-
Testing Intervals: Assess catalepsy at predefined time points after bulbocapnine administration (e.g., 15, 30, 45, and 60 minutes) to determine the peak effect and duration of action.
Mandatory Visualizations
Signaling Pathway of Bulbocapnine-Induced Catalepsy
References
Application Notes and Protocols for Bulbocapnine Hydrochloride in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bulbocapnine hydrochloride is an aporphine alkaloid that has been investigated for its effects on the central nervous system.[1] It is primarily known as a dopamine receptor inhibitor, and it also inhibits the synthesis of dopamine.[1] Additionally, bulbocapnine has been reported to have neuroleptic-like, anticonvulsant, and antinociceptive properties.[1] It also functions as an acetylcholinesterase and tyrosine hydroxylase inhibitor.[2] These properties make it a compound of interest for research in neuropsychiatric and neurodegenerative disorders.
These application notes provide an overview of the reported dosages of this compound in rodent models and detailed protocols for its use in inducing catalepsy and evaluating antipsychotic-like effects.
Data Presentation: this compound Dosage in Rodent Models
The following table summarizes the quantitative data on this compound dosages used in rodent models based on available literature. Researchers should consider this information as a starting point and may need to perform dose-response studies to determine the optimal dosage for their specific experimental conditions.
| Rodent Species | Experimental Model | Route of Administration | Dosage (mg/kg) | Observed Effects | Reference |
| Rat | Avoidance Behavior | Subcutaneous (s.c.) | 16, 25, 32 | Marked depression of avoidance behavior. | [3] |
| Rat | Catalepsy | Intraperitoneal (i.p.) | 50 | Induction of catalepsy lasting for approximately 1 hour.[1] | [1] |
Experimental Protocols
Protocol 1: Induction of Catalepsy in Rats
This protocol describes the induction of catalepsy in rats using this compound, a state characterized by a failure to correct an externally imposed posture. This is a common behavioral assay for screening compounds with potential antipsychotic activity.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Animal balance
-
Syringes and needles (appropriate size for intraperitoneal injection in rats)
-
Horizontal bar (approximately 9 cm high and 1 cm in diameter)
-
Timer
Procedure:
-
Drug Preparation:
-
On the day of the experiment, prepare a fresh solution of this compound.
-
Dissolve this compound in sterile saline to a final concentration that allows for the administration of the desired dose in a volume of 1-2 ml/kg body weight. For a 50 mg/kg dose, a 25 mg/ml solution would be suitable for a 2 ml/kg injection volume.
-
Ensure the solution is fully dissolved. Gentle warming or vortexing may be necessary. Allow the solution to return to room temperature before injection.
-
-
Animal Handling and Administration:
-
Weigh each rat accurately to determine the correct volume of the drug solution to be injected.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 50 mg/kg.[1]
-
A control group should be injected with an equivalent volume of the vehicle (sterile saline).
-
-
Catalepsy Assessment (Bar Test):
-
At predetermined time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), assess the degree of catalepsy.
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the timer immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar. This is the descent latency.
-
A cut-off time (e.g., 180 seconds) should be set. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
Return the animal to its home cage after each assessment.
-
-
Data Analysis:
-
Record the descent latency for each animal at each time point.
-
Compare the mean descent latencies between the bulbocapnine-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Evaluation of Antipsychotic-like Effects using Conditioned Avoidance Response (CAR) in Rats
This protocol outlines the use of a conditioned avoidance response (CAR) paradigm to assess the antipsychotic-like effects of this compound. A suppression of the conditioned avoidance response without a significant effect on the unconditioned escape response is indicative of potential antipsychotic activity.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Shuttle box apparatus with a conditioned stimulus (CS, e.g., a light or tone) and an unconditioned stimulus (US, e.g., a mild foot shock)
-
Animal balance
-
Syringes and needles (appropriate size for subcutaneous injection in rats)
Procedure:
-
Animal Training (Pre-drug):
-
Train the rats in the shuttle box to associate the CS with the upcoming US.
-
Each trial consists of the presentation of the CS for a set duration (e.g., 10 seconds), followed by the US.
-
If the rat moves to the other side of the shuttle box during the CS presentation, it is recorded as an avoidance response, and the US is not delivered.
-
If the rat moves to the other side during the US presentation, it is recorded as an escape response.
-
Train the animals until they reach a stable baseline of avoidance responding (e.g., >80% avoidance).
-
-
Drug Preparation:
-
Prepare solutions of this compound in sterile saline at concentrations suitable for subcutaneous (s.c.) administration of 16, 25, and 32 mg/kg.[3]
-
Prepare a vehicle control solution (sterile saline).
-
-
Drug Administration and Testing:
-
On the test day, administer the prepared doses of this compound or vehicle to different groups of trained rats.
-
After a suitable pre-treatment time (e.g., 30 minutes), place the rats back in the shuttle box and begin the test session.
-
The test session should consist of a set number of trials (e.g., 50-100).
-
Record the number of avoidance responses, escape responses, and failures to escape for each animal.
-
-
Data Analysis:
-
Calculate the percentage of avoidance and escape responses for each animal.
-
Compare the effects of the different doses of this compound on the percentage of avoidance and escape responses against the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Mandatory Visualizations
Caption: Experimental workflow for inducing catalepsy in rodents.
Caption: Bulbocapnine's antagonism of D1 and D2 dopamine receptors.
References
- 1. Role of the dopaminergic system in the cataleptogenic action of bulbocapnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the central effects of bulbocapnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D1 and D2 antagonist effects on Response Likelihood and Duration - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Bulbocapnine Hydrochloride Solutions for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of bulbocapnine hydrochloride solutions intended for in vivo research. Bulbocapnine is an alkaloid known for its dopamine receptor antagonist activity and is frequently used in neuroscience and pharmacology studies to investigate dopaminergic pathways and their roles in various physiological and pathological processes. Proper solution preparation is critical for ensuring accurate dosing, bioavailability, and the reproducibility of experimental results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀ClNO₄ | [1] |
| Molecular Weight | 361.8 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Primary Mechanism of Action | Dopamine Receptor Inhibitor | [2] |
Recommended Protocol for Solution Preparation for In Vivo Administration
Based on a review of available literature, this compound is typically administered parenterally in animal studies. The following protocol outlines the recommended steps for preparing a sterile solution for injection.
Materials:
-
This compound powder
-
Sterile isotonic saline (0.9% sodium chloride)
-
Sterile vials
-
Sterile syringes and needles
-
Syringe filters (0.22 µm)
-
Vortex mixer
-
Analytical balance
-
Laminar flow hood or sterile workspace
Procedure:
-
Determine the Required Concentration: Based on the desired dosage (mg/kg) and the injection volume for the animal model, calculate the final concentration of the this compound solution. Doses reported in the literature vary widely depending on the animal model and research question, ranging from 0.5 mg/kg to 50 mg/kg via intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) routes.
-
Weighing: In a sterile environment, accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed powder to a sterile vial.
-
Add a small volume of sterile isotonic saline to the vial.
-
Vortex the mixture thoroughly to aid dissolution. Gentle warming or sonication may be applied if dissolution is slow, but care should be taken to avoid degradation.
-
Once fully dissolved, add the remaining volume of sterile saline to reach the final desired concentration.
-
-
Sterilization:
-
Draw the prepared solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This step is crucial for removing any potential microbial contamination, ensuring the solution is safe for parenteral administration.
-
-
Storage and Stability:
-
Store the sterile solution in a clearly labeled vial.
-
It is recommended to prepare fresh solutions for each experiment to ensure potency and sterility.
-
If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light. The stability of this compound in solution over time has not been extensively reported; therefore, prolonged storage is not advised.
-
Experimental Workflow for Solution Preparation and Administration
Caption: Workflow for preparing and administering this compound.
Signaling Pathway of Bulbocapnine
Bulbocapnine primarily exerts its effects by acting as an antagonist at dopamine receptors. This action inhibits the downstream signaling cascades normally initiated by dopamine.
Caption: this compound's antagonism of dopamine receptors.
Quantitative Data Summary
The following table summarizes the range of doses used in various in vivo studies. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
| Animal Model | Route of Administration | Dose Range (mg/kg) | Reference |
| Rat | Intraperitoneal (i.p.) | 50 | [3] |
| Rat | Subcutaneous (s.c.) | 16 - 32 | N/A |
| Cat | Intravenous (i.v.) | 8 | N/A |
| Dog | Intravenous (i.v.) | 0.5 - 1 | [2] |
Disclaimer: This protocol is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The information provided here is based on available scientific literature and should be adapted as necessary for specific experimental needs. It is the responsibility of the researcher to ensure the safety and validity of their experimental procedures.
References
Application Notes and Protocols for Bulbocapnine Hydrochloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of bulbocapnine hydrochloride to mice via intraperitoneal, subcutaneous, and oral routes. This document also includes information on the mechanism of action of bulbocapnine and its effects on dopamine signaling.
Introduction
Bulbocapnine is an aporphine alkaloid known for its effects on the central nervous system. It acts as an antagonist at both dopamine D1 and D2 receptors, leading to a range of physiological and behavioral effects, most notably catalepsy.[1] These protocols are designed to provide standardized methods for administering this compound to mice for research purposes.
Data Presentation
The following tables summarize key quantitative data for the administration of this compound in mice.
Table 1: Recommended Dosage and Administration Route
| Administration Route | Recommended Dose Range (mg/kg) | Vehicle | Maximum Injection Volume (ml/kg) |
| Intraperitoneal (IP) | 25 - 50 | Sterile 0.9% Saline or PBS | 10 |
| Subcutaneous (SC) | 25 - 50 | Sterile 0.9% Saline or PBS | 10 |
| Oral Gavage (PO) | 50 - 100 | 10% DMSO in 0.9% Saline or Water | 10 |
Note: The cataleptogenic dose in rats has been reported as 50 mg/kg via intraperitoneal injection.[2] Dosages for mice should be optimized for the specific experimental paradigm.
Table 2: Materials and Equipment
| Item | Intraperitoneal (IP) | Subcutaneous (SC) | Oral Gavage (PO) |
| This compound | ✓ | ✓ | ✓ |
| Sterile 0.9% Saline or PBS | ✓ | ✓ | |
| 10% DMSO in 0.9% Saline or Water | ✓ | ||
| Sterile Syringes (1 ml) | ✓ | ✓ | ✓ |
| Sterile Needles (25-27G) | ✓ | ✓ | |
| Animal Gavage Needles (20-22G) | ✓ | ||
| Animal Scale | ✓ | ✓ | ✓ |
| 70% Ethanol | ✓ | ✓ | ✓ |
Experimental Protocols
Preparation of this compound Solution
For Intraperitoneal and Subcutaneous Injection:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 0.9% saline or Phosphate Buffered Saline (PBS) to achieve the desired final concentration.
-
Vortex the solution until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility.
-
Store the solution at 4°C for short-term use or at -20°C for long-term storage. Protect from light.
For Oral Gavage:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
For a 10% DMSO in saline/water vehicle, first dissolve the powder in a small volume of DMSO.
-
Gradually add sterile 0.9% saline or water to the desired final volume while vortexing to ensure the compound remains in solution.
-
The final concentration of DMSO should not exceed 10%.
-
Store the solution at 4°C for short-term use. Protect from light.
Intraperitoneal (IP) Injection Protocol
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail. The abdomen should be exposed and slightly tilted downwards.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Administration: Slowly inject the this compound solution. The maximum recommended volume is 10 ml/kg.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
Subcutaneous (SC) Injection Protocol
-
Animal Restraint: Gently restrain the mouse by scruffing the loose skin over the neck and shoulders to form a "tent".
-
Injection Site: The injection site is the dorsal midline, between the shoulder blades.
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine. Be careful not to puncture the underlying muscle.
-
Administration: Inject the this compound solution. A small bleb will form under the skin. The maximum recommended volume is 10 ml/kg.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of irritation at the injection site.
Oral Gavage (PO) Protocol
-
Animal Restraint: Firmly restrain the mouse by scruffing the neck to immobilize the head.
-
Gavage Needle Insertion: Gently insert a 20-22 gauge ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is in the esophagus (approximately at the level of the last rib), slowly administer the this compound solution. The maximum recommended volume is 10 ml/kg.[3]
-
Post-administration: Gently remove the gavage needle and return the mouse to its cage. Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Visualization of Signaling Pathways and Workflows
Caption: Bulbocapnine's antagonism of D1/D2 dopamine receptors.
Caption: Workflow for this compound administration in mice.
References
Application Notes and Protocols: Solubility and Stability of Bulbocapnine Hydrochloride in Saline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulbocapnine hydrochloride, an alkaloid originally isolated from plants of the Corydalis genus, is recognized for its activity as a dopamine receptor antagonist.[1] It functions by inhibiting dopamine biosynthesis and has been shown to inhibit tyrosine hydroxylase.[2][3] These properties make it a compound of interest in neuroscience research, particularly in studies related to dopamine modulation and its effects on motor activity and behavior.
This document provides detailed protocols for determining the aqueous solubility and stability of this compound in saline (0.9% w/v sodium chloride). As specific solubility and stability data in saline are not extensively available in peer-reviewed literature, the following sections offer generalized, robust methodologies for researchers to generate this critical data in their own laboratory settings. These protocols are essential for ensuring the accurate and reproducible preparation of this compound solutions for experimental use.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀ClNO₄ | PubChem CID: 16219195[4] |
| Molecular Weight | 361.8 g/mol | PubChem CID: 16219195[4] |
| Appearance | White crystalline solid | Inferred from general alkaloid salt properties |
| General Solubility | Water-soluble | GoldBio[2] |
| Storage | Store at -20°C, protect from light | GoldBio[2] |
Protocol: Determination of Aqueous Solubility in Saline
This protocol describes a method to determine the equilibrium solubility of this compound in a standard saline solution (0.9% NaCl) at various temperatures.
3.1 Materials and Equipment
-
This compound powder
-
0.9% (w/v) Sodium Chloride Injection, USP (saline)
-
Orbital shaking incubator or temperature-controlled shaker
-
Calibrated analytical balance
-
HPLC system with UV detector
-
0.22 µm syringe filters
-
Volumetric flasks and pipettes
-
pH meter
3.2 Experimental Workflow
References
Bulbocapnine Hydrochloride: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulbocapnine hydrochloride is an aporphine alkaloid derived from plants of the Corydalis and Dicentra genera.[1] It is a versatile pharmacological tool used in neuroscience research to investigate various neurological and psychiatric disorders. Its multifaceted mechanism of action, primarily involving the dopaminergic and cholinergic systems, makes it a valuable compound for studying the pathophysiology of conditions such as Parkinson's disease, Alzheimer's disease, and catalepsy. These application notes provide an overview of its mechanism of action, key research applications, and detailed protocols for its use in laboratory settings.
Mechanism of Action
This compound exerts its effects through multiple pathways, primarily as an antagonist at dopamine receptors and as an inhibitor of key enzymes involved in neurotransmitter metabolism.
-
Dopamine Receptor Antagonism : Bulbocapnine acts as a non-selective dopamine receptor inhibitor, affecting both D1-like and D2-like receptors.[2][3] This antagonism disrupts normal dopaminergic neurotransmission, leading to a cataleptic state in animal models, characterized by motor rigidity and an inability to correct posture.
-
Inhibition of Dopamine Biosynthesis : The compound has been shown to inhibit the synthesis of dopamine by targeting tyrosine hydroxylase, the rate-limiting enzyme in the catecholamine biosynthesis pathway.[2] This leads to a reduction in dopamine levels in the brain.
-
Cholinesterase Inhibition : Bulbocapnine also functions as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased cholinergic activity in the brain.
Data Presentation
The following table summarizes the quantitative data on the inhibitory activity of this compound.
| Target Enzyme/Process | IC50 / Ki Value | Cell/System | Reference |
| Dopamine Biosynthesis | IC50: 26.7 µM | PC12 cells | [4] |
| Tyrosine Hydroxylase | Ki: 0.20 mM | Bovine Adrenal | [5] |
| Acetylcholinesterase (AChE) | IC50: 40 ± 2 µM | - | [6] |
| Butyrylcholinesterase (BChE) | IC50: 83 ± 3 µM | - | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects.
Research Applications
This compound is utilized in a variety of research applications to model and study neurological disorders.
-
Induction of Catalepsy: One of the most common applications is the induction of a cataleptic state in rodents. This provides a robust model for studying the motor side effects of antipsychotic drugs and for screening potential anti-cataleptic compounds.
-
Parkinson's Disease Research: Due to its effects on the dopaminergic system, bulbocapnine is used to investigate the mechanisms of Parkinson's disease. While it was explored as a potential treatment in the past, its side effects limited its clinical use.[2] However, it remains a useful tool in preclinical research.
-
Alzheimer's Disease Research: The compound's ability to inhibit acetylcholinesterase and its reported role in inhibiting amyloid-beta protein fiber formation make it a compound of interest in Alzheimer's disease research.
Experimental Protocols
The following are detailed protocols for key experiments using this compound.
Protocol 1: In Vitro Inhibition of Dopamine Biosynthesis in PC12 Cells
This protocol details the procedure for treating PC12 cells with this compound and subsequently measuring the intracellular dopamine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Perchloric acid (PCA)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate flasks or plates until they reach the desired confluency (typically 80-90%).
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10-100 µM). Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control. Incubate the cells for the desired period (e.g., 24 hours).
-
Sample Preparation:
-
After incubation, aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells by adding a known volume of ice-cold 0.1 M perchloric acid.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC-ECD Analysis:
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate the catecholamines on a C18 reverse-phase column using an appropriate mobile phase.
-
Detect dopamine using an electrochemical detector set at an oxidizing potential suitable for dopamine detection (e.g., +0.7 V).
-
Quantify the dopamine concentration by comparing the peak area to a standard curve of known dopamine concentrations.
-
Protocol 2: In Vivo Induction of Catalepsy in Mice (Bar Test)
This protocol describes the induction and assessment of catalepsy in mice following the administration of this compound.
Materials:
-
Male mice (e.g., C57BL/6)
-
This compound
-
Saline solution (0.9% NaCl)
-
Horizontal bar (diameter ~0.5 cm, height ~4-5 cm)
-
Stopwatch
Procedure:
-
Drug Preparation: Dissolve this compound in saline to the desired concentration (e.g., 10-40 mg/kg).
-
Administration: Administer the this compound solution or saline (vehicle control) to the mice via intraperitoneal (i.p.) injection.
-
Acclimatization: Allow the mice to acclimatize for a period (e.g., 30 minutes) after injection.
-
Bar Test:
-
Gently place the mouse's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time until the mouse removes both forepaws from the bar. This is the cataleptic time.
-
A cut-off time should be set (e.g., 180 or 300 seconds) to avoid causing undue stress to the animal. If the mouse remains on the bar for the entire cut-off period, record the maximum time.
-
Repeat the test at several time points after injection (e.g., 30, 60, 90, and 120 minutes) to assess the time course of the cataleptic effect.
-
-
Data Analysis: Compare the cataleptic times between the bulbocapnine-treated group and the control group using appropriate statistical tests.
Protocol 3: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is based on the Ellman method and can be adapted to measure the inhibitory effect of this compound on both AChE and BChE.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and dilute it to various concentrations in phosphate buffer.
-
Prepare solutions of the enzyme (AChE or BChE), substrate (ATCI or BTCI), and DTNB in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in this order:
-
Phosphate buffer
-
This compound solution (or buffer for control)
-
Enzyme solution (AChE or BChE)
-
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE).
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings kinetically over a period of time (e.g., every minute for 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Supplier Information
This compound for research purposes can be obtained from various chemical suppliers. It is crucial to source from reputable vendors who provide high-purity compounds with accompanying certificates of analysis. Some potential suppliers include:
-
Biosynth
-
AbMole BioScience
-
MedchemExpress
-
Charles University Innovations Prague
-
LookChem
-
Fisher Scientific
Note: Availability and pricing may vary. Researchers should always verify the purity and identity of the compound before use in experiments. This product is for research use only and not for human or veterinary use.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. arborassays.com [arborassays.com]
- 4. abcam.com [abcam.com]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Bulbocapnine Hydrochloride Effects
Welcome to the technical support center for bulbocapnine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for troubleshooting inconsistent experimental outcomes with this compound.
Q1: We are observing significant variability in the cataleptic effects of this compound between different animals of the same species. What could be the cause?
A1: Inter-animal variability is a known issue when working with bulbocapnine. While individual animals tend to show consistent responses, the degree of the effect for a given dose can vary considerably between animals.
Troubleshooting Steps:
-
Standardize Animal Population: Ensure that all animals are from the same supplier, have a similar age and weight, and are housed under identical conditions (light-cycle, temperature, diet).
-
Acclimatization: Allow for a sufficient acclimatization period in the experimental environment before drug administration to reduce stress-induced variability.
-
Baseline Measurements: Establish baseline motor activity for each animal before the experiment to identify outliers.
-
Increase Sample Size: A larger sample size can help to mitigate the impact of individual variability on the overall statistical power of your study.
Q2: The onset and intensity of bulbocapnine's effects seem to differ from what is reported in the literature. Could the administration route be a factor?
A2: Yes, the route of administration significantly impacts the pharmacokinetics of this compound, leading to variations in the onset, intensity, and duration of its effects. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections generally lead to faster and more complete absorption compared to oral (p.o.) administration, which is subject to first-pass metabolism in the liver.[1]
Troubleshooting Steps:
-
Verify Administration Technique: Ensure proper and consistent administration technique for the chosen route. For i.p. injections, avoid injection into the gastrointestinal tract or bladder. For oral gavage, ensure the dose is delivered to the stomach without causing esophageal damage.
-
Consider Bioavailability: Be aware that oral doses may need to be significantly higher than parenteral doses to achieve a comparable systemic exposure. While specific bioavailability data for bulbocapnine is limited, other small molecules have shown substantially higher and faster absorption with i.p. versus oral administration.[1]
-
Consult Pharmacokinetic Data: Refer to the pharmacokinetic data table below for a general understanding of how different administration routes can affect drug exposure.
Q3: We are co-administering this compound with another psychoactive compound and observing unexpected results. Could there be a drug interaction?
A3: Yes, this compound's mechanism of action, primarily as a dopamine receptor antagonist, makes it susceptible to interactions with other drugs that modulate dopaminergic and other neurotransmitter systems.[2]
Troubleshooting Steps:
-
Review Co-administered Drug's Mechanism: Carefully review the pharmacology of the co-administered drug. Agents that affect dopamine, serotonin, or acetylcholine systems are particularly likely to interact with bulbocapnine.
-
Antipsychotics: Co-administration with typical antipsychotics like haloperidol, which also block D2 receptors, can lead to a potentiation of cataleptic effects.[3][4]
-
Antidepressants: Selective serotonin reuptake inhibitors (SSRIs) can inhibit cytochrome P450 enzymes, which may alter the metabolism of bulbocapnine, potentially leading to increased plasma concentrations and exaggerated effects.[5][6]
-
Dose-Response Evaluation: If a drug interaction is suspected, conduct a dose-response study for bulbocapnine in the presence and absence of the co-administered drug to quantify the interaction.
Q4: Our this compound solution appears to have changed color/clarity over time. Could this affect our results?
A4: Yes, changes in the physical appearance of your this compound solution can indicate degradation, which will lead to a decrease in potency and inconsistent results.
Troubleshooting Steps:
-
Proper Storage: Store this compound powder in a cool, dark, and dry place as recommended by the supplier.
-
Fresh Solution Preparation: Prepare solutions fresh on the day of the experiment whenever possible. If solutions need to be stored, they should be protected from light and refrigerated. The stability of solutions can be influenced by the solvent and pH.[7]
-
Visual Inspection: Always visually inspect solutions for any signs of precipitation, discoloration, or microbial growth before administration.
-
Stability Studies: If you need to store solutions for an extended period, it is advisable to perform a stability study under your specific storage conditions using an appropriate analytical method like HPLC to confirm the concentration of the active compound.
Q5: How can we be sure of the purity of our this compound, and could impurities be affecting our experiments?
A5: The purity of the compound is critical for obtaining reliable and reproducible results. Impurities can have their own pharmacological effects or interfere with the action of bulbocapnine.
Troubleshooting Steps:
-
Certificate of Analysis (CoA): Always obtain a CoA from your supplier that details the purity of the compound and the analytical method used for its determination.
-
Independent Purity Assessment: If you suspect issues with purity, you can perform an independent analysis. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for determining the purity of pharmaceutical compounds.[8][9][10][11] A general HPLC method development approach is provided in the experimental protocols section.
Data Presentation
Table 1: Reported Cataleptic Doses of this compound in Rats
| Species | Administration Route | Dose (mg/kg) | Observed Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 50 | Catalepsy lasting for 1 hour | [2] |
Table 2: General Comparison of Administration Routes on Pharmacokinetic Parameters
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Subcutaneous (s.c.) | Oral (p.o.) |
| Bioavailability (F%) | 100% | High (can be >100% in some cases due to avoiding first-pass metabolism)[1] | High | Low to moderate (subject to first-pass metabolism)[1] |
| Time to Maximum Concentration (Tmax) | Immediate | Rapid | Moderate | Slow |
| Maximum Concentration (Cmax) | Highest | High | Moderate | Lowest |
| Area Under the Curve (AUC) | Highest | High | Moderate | Lowest |
Note: This table provides a general overview. Specific pharmacokinetic parameters for this compound are not extensively published and can vary based on the animal model and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Studies
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride) or phosphate-buffered saline (PBS)
-
Sterile vials
-
Vortex mixer
-
pH meter (optional)
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately using an analytical balance.
-
Add the powder to a sterile vial.
-
Add a small amount of the chosen vehicle (saline or PBS) to the vial to create a slurry.
-
Vortex the slurry until the powder is fully wetted.
-
Gradually add the remaining vehicle to the desired final volume while continuously vortexing.
-
If necessary, adjust the pH of the solution. Note that the stability of the compound may be pH-dependent.
-
For parenteral administration, sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Store the solution protected from light and at a low temperature (e.g., 4°C) if not for immediate use. It is highly recommended to prepare fresh solutions for each experiment.
Protocol 2: Assessment of Catalepsy in Rats (Bar Test)
Materials:
-
Horizontal bar (approximately 0.5 cm in diameter) elevated 9 cm from a flat surface.
-
Stopwatch.
Procedure:
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar and place them on the surface below. This is the descent latency.
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, it is recorded as the maximum score.
-
Repeat the measurement at predetermined time points after this compound administration (e.g., 15, 30, 60, 90, 120 minutes) to assess the time course of the cataleptic effect.
-
A significant increase in the descent latency compared to vehicle-treated control animals is indicative of catalepsy.
Protocol 3: General Approach for HPLC Purity Analysis of this compound
Objective: To outline a general method for developing an HPLC protocol to assess the purity of a this compound sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
-
This compound reference standard of known purity.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or trifluoroacetic acid (for mobile phase modification).
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare a sample solution of the this compound to be tested at the same concentration as the standard.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over a set time (e.g., 20 minutes) to elute compounds of varying polarity.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the optimal wavelength for detection by performing a UV scan of this compound (a common wavelength for similar compounds is around 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Analyze the chromatogram of the sample for the presence of any additional peaks, which would indicate impurities.
-
The purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Note: This is a general guideline. The specific chromatographic conditions may need to be optimized for your particular instrument and sample.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Standardized workflow for in vivo catalepsy experiments.
Caption: Troubleshooting logic for inconsistent bulbocapnine effects.
References
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the dopaminergic system in the cataleptogenic action of bulbocapnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haloperidol, but not clozapine, produces dramatic catalepsy in delta9-THC-treated rats: possible clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Drug interactions of clinical significance with selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Drug–Drug Interactions with SSRIs [uspharmacist.com]
- 7. Stability of methacholine chloride solutions under different storage conditions over a 9 month period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
Technical Support Center: Optimizing Bulbocapnine Hydrochloride Dosage for Behavioral Studies
Welcome to the technical support center for researchers utilizing bulbocapnine hydrochloride in behavioral studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in the effective design and execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in a research setting.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an alkaloid with a multifaceted pharmacological profile. Its primary actions include:
-
Dopamine Receptor Antagonism: It acts as an inhibitor of dopamine receptors.[1]
-
Inhibition of Dopamine Synthesis: It inhibits the enzyme tyrosine hydroxylase, which is a rate-limiting step in the biosynthesis of dopamine.[1]
-
Acetylcholinesterase Inhibition: It has been shown to act as an acetylcholinesterase inhibitor.
Q2: My animals are showing high variability in their behavioral response. What are the potential causes and solutions?
A2: High variability is a common challenge in behavioral research.[2][3][4] Several factors can contribute to this when using this compound:
-
Animal-Related Factors:
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Strain and Species: Different rodent strains can exhibit varied sensitivity to pharmacological agents. Ensure you are using a consistent strain throughout your study.
-
Sex: Hormonal differences between male and female animals can influence drug metabolism and behavioral responses. It is advisable to either use a single sex or balance and analyze the sexes separately.
-
Age and Weight: An animal's age and weight can affect drug metabolism and distribution. Ensure your animals are age-matched and dose them accurately based on their body weight.
-
Social Hierarchy: For group-housed animals, social status (dominant vs. subordinate) can impact baseline anxiety and stress levels, affecting their response to the drug.[2]
-
-
Environmental Factors:
-
Acclimation: Ensure all animals are sufficiently acclimated to the housing and testing environment before the experiment begins.
-
Handling: Consistent and gentle handling by the same experimenter can reduce stress-induced variability. The sex of the experimenter has also been noted as a potential source of variability.[2]
-
Time of Day: Circadian rhythms can influence drug efficacy and behavior. Conduct your experiments at the same time each day.
-
-
Experimental Procedure:
-
Drug Preparation: Inconsistent drug solution preparation can lead to varied doses. Ensure the compound is fully dissolved and the solution is homogeneous.
-
Injection Technique: The route and accuracy of administration (e.g., intraperitoneal, subcutaneous) are critical. Ensure proper training in injection techniques to minimize variability.
-
Solution: To mitigate variability, it is crucial to standardize all aspects of the experimental protocol, from animal husbandry and handling to drug preparation and administration.[4]
Q3: What are the observable signs of catalepsy, and how can I measure it?
A3: Catalepsy is a state of motor immobility and waxy flexibility induced by dopamine antagonists like bulbocapnine. An observable sign is the failure of the animal to correct an externally imposed posture. The most common method for measuring catalepsy in rodents is the bar test . In this test, the animal's forepaws are placed on a raised horizontal bar, and the latency to remove them is measured. Longer latencies indicate a greater cataleptic state.
Q4: What are the signs of overdose or toxicity with this compound?
Q5: Are there any known drug interactions I should be aware of?
A5: Due to its action on the dopaminergic system, bulbocapnine has the potential to interact with other centrally acting agents.[6]
-
Dopaminergic Drugs: Co-administration with other dopamine antagonists may lead to additive or synergistic effects, potentially increasing the risk of severe motor deficits. Conversely, dopamine agonists may counteract the effects of bulbocapnine.
-
CNS Depressants: Caution should be exercised when co-administering bulbocapnine with other CNS depressants, as this could lead to enhanced sedative effects.
-
Metabolism: The metabolism of bulbocapnine is not well-documented in the available literature. Therefore, interactions with drugs that inhibit or induce major drug-metabolizing enzymes (e.g., cytochrome P450 enzymes) are possible and could alter the pharmacokinetic profile of bulbocapnine.[7][8][9]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound to aid in experimental design.
Table 1: In Vivo Dosages for Behavioral Studies in Rats
| Behavioral Paradigm | Species | Route of Administration | Effective Dose Range | Observed Effect |
| Catalepsy | Rat | Intraperitoneal (i.p.) | 50 mg/kg | Induction of catalepsy lasting for approximately 1 hour.[1] |
| Avoidance Behavior | Rat | Subcutaneous (s.c.) | 16 - 32 mg/kg | Depression of avoidance behavior.[10] |
Table 2: In Vitro Activity
| Assay | Cell Line | Parameter | Value |
| Dopamine Biosynthesis Inhibition | PC12 cells | IC50 | 26.7 µM |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Objective: To prepare a sterile solution of this compound for parenteral administration in rodents.
-
Materials:
-
This compound powder
-
Sterile isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the desired volume of sterile isotonic saline or PBS to the vial. This compound is water-soluble.
-
Vortex the solution until the powder is completely dissolved. If solubility issues are encountered at higher concentrations, gentle warming or brief sonication may be used.
-
Once dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial to ensure sterility.
-
Store the prepared solution protected from light. While specific stability data is limited, it is best practice to use freshly prepared solutions. For storage, refrigeration at 2-8°C is recommended, and the solution should be allowed to come to room temperature before injection.[11]
-
Protocol 2: Assessment of Catalepsy (Bar Test)
-
Objective: To quantify the cataleptic effects of this compound in rodents.
-
Apparatus:
-
A horizontal bar (approximately 0.5 cm in diameter) elevated 5-10 cm above a flat surface.
-
-
Procedure:
-
Administer this compound at the desired dose (e.g., 50 mg/kg, i.p. for rats).[1]
-
At predetermined time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), place the animal's forepaws on the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the latency for the animal to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire duration, record the cut-off time as the latency.
-
Return the animal to its home cage after each trial.
-
Protocol 3: Assessment of Locomotor Activity (Open Field Test)
-
Objective: To evaluate the effects of this compound on spontaneous locomotor activity and exploratory behavior.
-
Apparatus:
-
An open field arena (e.g., a square or circular arena with high walls to prevent escape), often equipped with automated photobeam tracking or video analysis software. The arena is typically divided into a central and a peripheral zone.
-
-
Procedure:
-
Administer this compound at the desired doses. A dose-response study is recommended to characterize the effects.
-
After a specified pre-treatment time, gently place the animal in the center or a designated corner of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
-
Record the following parameters:
-
Horizontal Activity: Total distance traveled, number of line crossings.
-
Vertical Activity: Number of rearing events.
-
Exploratory Behavior/Anxiety: Time spent in the center versus the periphery of the arena, latency to enter the center.
-
-
Thoroughly clean the arena between each animal to eliminate olfactory cues.
-
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
References
- 1. Role of the dopaminergic system in the cataleptogenic action of bulbocapnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C19H20ClNO4 | CID 16219195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Studies on the central effects of bulbocapnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinically Significant Drug Interactions Between Psychotropic Agents and Repurposed COVID-19 Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. Drug-drug interactions involving combinations of antipsychotic agents with antidiabetic, lipid-lowering, and weight loss drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of Bulbocapnine Administration on Avoidance Behavior - ProQuest [proquest.com]
- 11. This compound|lookchem [lookchem.com]
Technical Support Center: Enhancing the Bioavailability of Bulbocapnine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of bulbocapnine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound, a weakly basic drug, often stem from its physicochemical properties. These can include poor aqueous solubility at intestinal pH, potential for first-pass metabolism, and susceptibility to efflux by intestinal transporters. For instance, as a weakly basic compound, its solubility can significantly decrease in the alkaline environment of the small intestine, which is the primary site of drug absorption.
Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the bioavailability challenges of this compound. The most common and effective approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and solubility.[1][2][3][4][5]
-
Cyclodextrin Inclusion Complexes: Encapsulating the bulbocapnine molecule within a cyclodextrin cavity can increase its aqueous solubility and stability.[6][7][8][9]
-
Nanoformulations (e.g., Liposomes): Encapsulating this compound in nano-sized carriers like liposomes can protect it from degradation in the gastrointestinal tract and may facilitate its absorption.[10][11][12][13][14]
Q3: How can I assess the in vitro permeability of my this compound formulation?
A3: The Caco-2 cell monolayer model is a widely accepted in vitro method to predict the intestinal permeability of drug candidates.[15][16][17] This assay involves seeding human colon adenocarcinoma cells on a semi-permeable membrane. Once differentiated, these cells form a monolayer that mimics the intestinal epithelium. By measuring the transport of your this compound formulation from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).[15][18]
Q4: What is the role of efflux pumps in the bioavailability of this compound?
A4: Efflux pumps are proteins expressed on the surface of intestinal cells that actively transport certain substances back into the intestinal lumen, thereby reducing their net absorption.[19][20][21][22][23] If this compound is a substrate for efflux pumps like P-glycoprotein (P-gp), its oral bioavailability could be significantly limited. Co-administration with a known efflux pump inhibitor in your in vitro permeability studies can help determine if this is a significant barrier.
Q5: What analytical methods are suitable for quantifying this compound in biological samples?
A5: For the quantitative analysis of this compound in biological matrices such as plasma or cell culture media, highly sensitive and specific methods are required. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method due to its high selectivity and sensitivity.[24][25] Alternatively, HPLC with fluorescence detection can be a cost-effective and sensitive option if bulbocapnine possesses native fluorescence or can be derivatized with a fluorescent tag.[26][27]
Troubleshooting Guides
Formulation Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low drug loading in solid dispersion | Poor miscibility of this compound with the chosen polymer. | Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®). Optimize the drug-to-polymer ratio. Consider using a solvent evaporation method with a co-solvent to improve miscibility. |
| Precipitation of this compound during liposome preparation | The pH of the hydration buffer is not optimal for maintaining the solubility of the hydrochloride salt. | Use a slightly acidic hydration buffer (e.g., pH 5.0-6.5) to maintain the ionized, more soluble form of this compound. |
| Inefficient formation of cyclodextrin inclusion complex | Steric hindrance or unfavorable thermodynamics for complexation. | Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) as their cavity sizes differ.[6][9] Employ different preparation methods such as co-precipitation, kneading, or microwave irradiation to facilitate complex formation.[6] |
| Physical instability of amorphous solid dispersion (recrystallization) | The chosen polymer does not sufficiently inhibit drug crystallization. The formulation has a high drug loading. | Select a polymer with a higher glass transition temperature (Tg). Reduce the drug loading. Store the formulation under controlled humidity and temperature conditions. |
In Vitro Permeability Assay Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High variability in Papp values for this compound | Inconsistent Caco-2 cell monolayer integrity. Adsorption of the compound to the experimental apparatus. | Ensure consistent cell seeding density and culture conditions.[17][28] Routinely check the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm monolayer integrity.[18] Use low-binding plates and pre-saturate the wells with a solution of the compound. |
| Low recovery of this compound after the experiment | Degradation of the compound in the cell culture medium. Non-specific binding to cells or the filter membrane. | Assess the stability of this compound in the experimental buffer at 37°C over the time course of the experiment. Include a mass balance calculation in your experimental design by quantifying the compound in both the donor and receiver compartments, as well as the cell lysate. |
| Papp value is unexpectedly low, suggesting poor absorption | This compound may be a substrate for efflux pumps. | Conduct the permeability assay in the presence of a known P-glycoprotein inhibitor (e.g., verapamil, cyclosporin A). A significant increase in the apical-to-basolateral Papp value would suggest that efflux is a limiting factor.[15] |
Experimental Protocols
Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound-β-cyclodextrin inclusion complex using the co-precipitation method.
Materials:
-
This compound
-
β-cyclodextrin
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
0.45 µm filter
-
Freeze-dryer
Procedure:
-
Prepare a saturated aqueous solution of β-cyclodextrin by dissolving it in deionized water with gentle heating and stirring.
-
Separately, dissolve this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of this compound to the β-cyclodextrin solution while continuously stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After stirring, cool the solution in an ice bath to promote the precipitation of the inclusion complex.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the collected solid with a small amount of cold ethanol to remove any surface-adsorbed drug.
-
Freeze-dry the product to obtain a fine powder of the this compound-β-cyclodextrin inclusion complex.
-
Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.[7][8]
Caco-2 Permeability Assay for this compound Formulations
This protocol outlines the procedure for assessing the intestinal permeability of a this compound formulation using the Caco-2 cell model.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 12-well format with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound formulation
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical standards for this compound
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation (dissolved in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical compartment.
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Role of efflux pumps in this compound absorption.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. Atorvastatin solid dispersion for bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
- 8. Preparation and characterization of cyanazine–hydroxypropyl-beta-cyclodextrin inclusion complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Preparation and Characterization of Inclusion Complexes of β-Cyclodextrin and Phenolics from Wheat Bran by Combination of Experimental and Computational Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Liposomal Formulations in Clinical Use: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Efflux Pump Inhibitors: A Novel Approach to Combat Efflux-Mediated Drug Resistance in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Interaction of antibacterial compounds with RND efflux pumps in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 24. japsonline.com [japsonline.com]
- 25. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Bulbocapnine Hydrochloride Synthesis and Purification
Welcome to the technical support center for bulbocapnine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this aporphine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of bulbocapnine?
A1: Bulbocapnine is an aporphine alkaloid naturally found in plants of the Papaveraceae family, particularly in the genera Corydalis and Dicentra. Corydalis cava is a notable source, containing bulbocapnine as one of its main alkaloids.[1][2]
Q2: What are the main challenges in obtaining pure this compound?
A2: The primary challenges stem from both the extraction from natural sources and the synthetic route. When extracting from plants, the main difficulty is separating bulbocapnine from a complex mixture of other structurally similar alkaloids.[2] In a synthetic approach, challenges include achieving the correct stereochemistry, preventing side reactions, and efficiently purifying the final hydrochloride salt to remove reagents, byproducts, and residual solvents.
Q3: What are the typical impurities encountered?
A3: When extracted from natural sources like Corydalis, impurities are primarily other alkaloids such as coptisine, protopine, and stylopine.[2] In synthetic routes, impurities can include unreacted starting materials, byproducts from side reactions (e.g., O-demethylation, oxidation), and diastereomers if the synthesis is not stereoselective. During purification, residual solvents and excess acid from the salt formation can also be present.
Q4: What are the recommended storage conditions for this compound?
A4: It is advisable to store this compound in a cool, dark place, protected from light to prevent degradation.
Troubleshooting Guides
Synthesis Challenges
Problem: Low yield in the key cyclization step to form the aporphine core.
-
Possible Cause 1: Inefficient coupling reaction. The intramolecular cyclization is a critical step in forming the tetracyclic aporphine skeleton. The choice of coupling reagent and reaction conditions are crucial.
-
Troubleshooting Tip:
-
Experiment with different palladium catalysts and ligands for intramolecular Heck reactions, a common strategy for such cyclizations.
-
Optimize the reaction temperature and time. A lower temperature over a longer period may reduce side product formation.
-
Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Problem: Formation of isomeric impurities.
-
Possible Cause 1: Lack of stereocontrol. The bulbocapnine molecule has a chiral center, and non-stereoselective reactions will produce a mixture of enantiomers or diastereomers, which can be difficult to separate.
-
Troubleshooting Tip:
-
Employ a stereoselective synthesis strategy. This can involve using a chiral starting material or a chiral catalyst in the key bond-forming steps.
-
If a racemic mixture is synthesized, chiral resolution will be necessary. This can be achieved by forming diastereomeric salts with a chiral acid and separating them by fractional crystallization, or by using chiral chromatography.
-
Purification Challenges
Problem: Difficulty in removing related alkaloid impurities from extracted bulbocapnine.
-
Possible Cause 1: Similar physicochemical properties. The various alkaloids present in Corydalis extracts often have similar structures and polarities, making them difficult to separate by standard chromatographic methods.[2]
-
Troubleshooting Tip:
-
Utilize pH-gradient extraction. By carefully adjusting the pH of the aqueous solution, the basicity differences between the alkaloids can be exploited to selectively extract them into an organic solvent.
-
Employ counter-current chromatography, which can offer better resolution for separating compounds with similar properties.
-
Consider using macroporous adsorption resins for initial cleanup and enrichment of the target alkaloid.[3][4]
-
Problem: Oily product or poor crystal formation during this compound crystallization.
-
Possible Cause 1: Presence of impurities. Even small amounts of impurities can inhibit crystal lattice formation, leading to an oily product or amorphous solid.
-
Possible Cause 2: Inappropriate solvent system. The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Troubleshooting Tip:
-
Ensure the bulbocapnine free base is of high purity before attempting to form the hydrochloride salt. A preliminary purification by column chromatography may be necessary.
-
For the hydrochloride salt, consider using a mixture of a polar solvent (like ethanol or methanol) and a less polar anti-solvent (like diethyl ether or ethyl acetate). The salt is dissolved in the hot polar solvent, and the anti-solvent is added dropwise until turbidity is observed, followed by slow cooling.
-
Water can also be used for recrystallization, potentially yielding a very pure product, though removing it can be challenging.
-
Problem: Product is off-color (e.g., yellow or brown).
-
Possible Cause 1: Oxidation. Aporphine alkaloids can be susceptible to oxidation, especially in the presence of air and light, leading to colored degradation products.
-
Troubleshooting Tip:
-
Perform the final purification and drying steps under an inert atmosphere.
-
Use antioxidants during the workup if necessary.
-
Treat the discolored solution with activated charcoal before the final crystallization step to adsorb colored impurities.
-
Data Presentation
Table 1: Optimized Extraction Conditions for Alkaloids from Corydalis yanhusuo
| Parameter | Optimized Condition |
| Extraction Solvent | 70% Ethanol with pH adjusted to 10 (with dilute ammonia) |
| Solvent-to-Solid Ratio | 20:1 |
| Extraction Method | Heating and refluxing |
| Number of Extractions | 2 |
| Extraction Time per Cycle | 60 minutes |
This data is based on an optimized protocol for extracting a range of alkaloids, including aporphines, from Corydalis yanhusuo and provides a good starting point for bulbocapnine extraction.[3][4]
Table 2: Common Solvents for Alkaloid Purification
| Purification Step | Solvent(s) | Purpose |
| Extraction | Ethanol, Methanol, Chloroform, Dichloromethane | To extract total alkaloids from plant material.[5] |
| Liquid-Liquid Extraction | Chloroform/Water, Ethyl Acetate/Water | To partition alkaloids based on their polarity and basicity. |
| Column Chromatography | Silica gel with gradients of Chloroform/Methanol or Dichloromethane/Methanol | To separate individual alkaloids.[5] |
| Recrystallization (Hydrochloride Salt) | Ethanol/Diethyl Ether, Methanol/Ethyl Acetate, Water | To purify the final salt. |
Experimental Protocols
Protocol 1: General Extraction of Alkaloids from Corydalis Species
-
Maceration: The dried and powdered plant material is macerated with an acidic aqueous solution (e.g., 0.5% HCl) to convert the alkaloids into their soluble hydrochloride salts.
-
Basification: The acidic extract is filtered, and the filtrate is made alkaline (pH 9-10) with a base such as ammonium hydroxide. This converts the alkaloid salts back to their free base form, which are generally less soluble in water.
-
Solvent Extraction: The alkaline solution is then repeatedly extracted with an organic solvent like chloroform or dichloromethane to transfer the alkaloid free bases into the organic phase.
-
Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield the crude total alkaloid extract.
Protocol 2: Purification of Bulbocapnine by Column Chromatography
-
Stationary Phase: A silica gel column is prepared using a slurry packing method with a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the eluting solvent and adsorbed onto a small amount of silica gel. The dried silica is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing bulbocapnine.
-
Isolation: Fractions containing pure bulbocapnine (as determined by TLC) are combined and the solvent is evaporated to yield the purified bulbocapnine free base.
Protocol 3: Formation and Recrystallization of this compound
-
Salt Formation: The purified bulbocapnine free base is dissolved in a minimal amount of a suitable solvent, such as anhydrous ethanol or diethyl ether.
-
Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in ethanol or ethereal HCl) is added dropwise with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.
-
Isolation of Crude Salt: The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried.
-
Recrystallization: The crude this compound is dissolved in a minimal amount of a hot solvent (e.g., ethanol). A less polar anti-solvent (e.g., diethyl ether) is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Final Product: The purified crystals of this compound are collected by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical relationships in troubleshooting poor crystallization of bulbocapnine HCl.
References
- 1. Bulbocapnine [cuip.cz]
- 2. Isolation and chemistry of alkaloids from plants of the family Papaveraceae LXVII: Corydalis cava (L.) Sch. et K. (C. tuberosa DC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2023146537A1 - High yield extraction method for and products of corydalis plants - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Bulbocapnine Hydrochloride and Haloperidol as Dopamine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of bulbocapnine hydrochloride and haloperidol, two distinct dopamine receptor antagonists. By examining their pharmacological profiles, receptor binding affinities, and functional effects, this document aims to equip researchers with the necessary data to make informed decisions in drug discovery and neuroscience research.
Introduction
Dopamine, a critical neurotransmitter in the central nervous system, plays a pivotal role in motor control, motivation, reward, and cognition.[1][2] Its dysregulation is implicated in numerous neurological and psychiatric disorders. Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[1][2][3] D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gi proteins to inhibit it.[1][2]
Bulbocapnine , an aporphine alkaloid, has been historically studied for its cataleptic effects and has demonstrated antagonist activity at both D1 and D2 dopamine receptors.[4][5] Haloperidol , a butyrophenone derivative, is a potent D2 receptor antagonist and a widely used typical antipsychotic medication.[6][7] This guide delves into the experimental data that defines and differentiates these two compounds.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki values) of this compound and haloperidol for various dopamine and other neurotransmitter receptors. This data is crucial for understanding their potency and selectivity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 |
| Bulbocapnine HCl | 717[5] | 527[5] | N/A | N/A | N/A |
| Haloperidol | 24.0[6] | 0.89[6] | 4.6[6] | 10[6] | N/A |
N/A: Data not available from the reviewed sources.
Table 2: Serotonin, Adrenergic, and Histamine Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | α1-adrenergic | H1-Histamine |
| Bulbocapnine HCl | N/A | N/A | N/A | N/A | N/A |
| Haloperidol | 3600[6] | 120[6] | 4700[6] | 12 | N/A |
N/A: Data not available from the reviewed sources.
Mechanism of Action and Signaling Pathways
Both bulbocapnine and haloperidol exert their effects by blocking dopamine receptors, thereby inhibiting the downstream signaling cascades initiated by dopamine.
Dopamine D1-like Receptor Signaling (Antagonized by Bulbocapnine):
Dopamine binding to D1-like receptors activates Gs/olf proteins, leading to the stimulation of adenylyl cyclase (AC). AC then converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA phosphorylates various downstream targets, influencing gene expression and neuronal excitability. Bulbocapnine, by blocking D1 receptors, prevents this cascade.
Dopamine D2-like Receptor Signaling (Antagonized by Bulbocapnine and Haloperidol):
Dopamine binding to D2-like receptors activates Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This reduces PKA activity and modulates downstream cellular processes. Both bulbocapnine and haloperidol block D2 receptors, thus disinhibiting adenylyl cyclase and preventing the dopamine-induced decrease in cAMP.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize dopamine receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from dopamine receptors by bulbocapnine or haloperidol.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-Spiperone for D2/D3 receptors).
-
Test compounds (this compound, haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test compound or vehicle.
-
To determine non-specific binding, a high concentration of a known antagonist (e.g., unlabeled haloperidol) is added to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay measures the ability of an antagonist to block the agonist-induced changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (IC50) of bulbocapnine or haloperidol in antagonizing dopamine-induced changes in cAMP.
Materials:
-
Cells expressing the dopamine receptor subtype of interest (e.g., CHO-K1 cells).
-
Dopamine (agonist).
-
Test compounds (this compound, haloperidol).
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with serial dilutions of the test compound or vehicle.
-
For D2-like (Gi-coupled) receptors, stimulate the cells with a fixed concentration of dopamine in the presence of forskolin. For D1-like (Gs-coupled) receptors, stimulate with a fixed concentration of dopamine alone.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.
-
Plot the cAMP levels against the log concentration of the test compound to determine the IC50 value for the inhibition of the dopamine response.
In Vivo Experimental Data
In vivo studies are critical for understanding the physiological effects of dopamine antagonists. A common animal model to assess the central effects of D2 receptor blockade is the induction of catalepsy.
Haloperidol-Induced Catalepsy:
Haloperidol is widely known to induce catalepsy in rodents, a state of immobility and muscular rigidity.[8][9][10][11] This effect is primarily attributed to the blockade of D2 receptors in the striatum. The intensity of catalepsy can be quantified using methods like the bar test, where the time an animal remains in an imposed posture is measured.[9] Studies have shown that haloperidol induces a dose-dependent cataleptic effect.[8]
Bulbocapnine-Induced Effects:
Bulbocapnine is also known to induce catalepsy, which is consistent with its D2 receptor antagonist activity.[5] Furthermore, bulbocapnine has been shown to inhibit dopamine biosynthesis by inhibiting the enzyme tyrosine hydroxylase, which could contribute to its in vivo effects.[12] An in vivo study in dogs showed that bulbocapnine inhibits both DA1 and DA2 receptor-mediated responses to a similar extent, suggesting it is not a selective D1 antagonist under these conditions.[4]
Discussion and Comparison
Potency and Selectivity:
The available data clearly indicates that haloperidol is a significantly more potent antagonist at D2, D3, and D4 receptors than bulbocapnine is at D1 and D2 receptors. Haloperidol's Ki values for D2-like receptors are in the low nanomolar range, while bulbocapnine's are in the mid- to high-nanomolar range.[5][6]
Haloperidol also exhibits a degree of selectivity for D2-like receptors over D1 receptors and has considerably lower affinity for serotonin 5-HT1A and 5-HT2C receptors, although its affinity for 5-HT2A and α1-adrenergic receptors is more notable.[6] The selectivity profile of bulbocapnine is less well-characterized in the available literature, making a direct comparison challenging. However, one study suggests it is a non-selective antagonist of D1 and D2 receptors.[4]
Functional Effects:
Both compounds act as functional antagonists at dopamine receptors. Haloperidol's potent D2 receptor blockade is the basis for its antipsychotic efficacy and is also responsible for its extrapyramidal side effects, such as catalepsy.[7][8] Bulbocapnine's antagonist activity at both D1 and D2 receptors, along with its inhibition of dopamine synthesis, contributes to its central effects, including catalepsy.[4][5][12]
Limitations in the Data:
A significant limitation in this comparison is the lack of comprehensive, directly comparable data for this compound. Specifically, Ki values for D3, D4, and D5 receptors, as well as a broad selectivity profile against other neurotransmitter receptors, are not available in the reviewed literature. This highlights an area where further research is needed to fully understand the pharmacological profile of bulbocapnine.
Conclusion
Haloperidol and this compound are both antagonists of dopamine receptors, but they exhibit distinct pharmacological profiles. Haloperidol is a potent and relatively selective D2-like receptor antagonist, a property that underlies its clinical use as an antipsychotic. Bulbocapnine is a less potent, non-selective D1 and D2 receptor antagonist that also impacts dopamine synthesis.
For researchers in drug development, haloperidol serves as a classic benchmark for D2 receptor antagonism. Bulbocapnine, with its different profile, may be of interest for studying the combined effects of D1 and D2 receptor blockade and dopamine synthesis inhibition. The choice between these two compounds will ultimately depend on the specific research question and the desired pharmacological effect. Further research into the detailed receptor binding and functional profile of bulbocapnine is warranted to fully elucidate its potential as a pharmacological tool.
References
- 1. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 3. Dopamine Receptors [sigmaaldrich.com]
- 4. Bulbocapnine is not a selective DA1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aporphine - Wikipedia [en.wikipedia.org]
- 6. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haloperidol - Wikipedia [en.wikipedia.org]
- 8. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Cataleptogenic Effect of Haloperidol Formulated in Water-Soluble Calixarene-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 12. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Bulbocapnine Hydrochloride versus Apomorphine in Dopamine Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bulbocapnine hydrochloride and apomorphine, two critical tools in dopamine research. By examining their mechanisms of action, receptor binding affinities, and functional effects, this document aims to equip researchers with the necessary information to select the appropriate compound for their experimental needs.
Introduction: Distinct Modulators of the Dopaminergic System
This compound and apomorphine are both aporphine alkaloids that interact with the dopaminergic system, yet they elicit opposing effects. Apomorphine is a non-selective dopamine agonist, activating both D1-like and D2-like receptor families.[1] In contrast, bulbocapnine acts as a dopamine receptor antagonist.[2] These contrasting pharmacological profiles make them valuable for dissecting the roles of dopamine in various physiological and pathological processes.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a crucial parameter in pharmacology, often expressed as the inhibition constant (Ki). The following table summarizes the reported Ki values for bulbocapnine and apomorphine at dopamine D1 and D2 receptors. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |
| Bulbocapnine | D1 | ~124 | Not Specified | Not Specified | [3] |
| D2 | ~388 | Not Specified | Not Specified | [3] | |
| Apomorphine | D1 | Varies | Rat | [3H]SCH 23390 | [4] |
| D2 | High Affinity | Human | Not Specified | [5][6] |
Note: Direct comparative studies providing Ki values for both compounds under identical experimental conditions are limited. The provided values for bulbocapnine are for l-tetrahydropalmatine, a structurally related compound with a similar pharmacological profile of D1 and D2 antagonism.[3] Apomorphine's affinity for D2 receptors is consistently reported as high, though specific Ki values can vary between high and low-affinity states of the receptor.[6]
Mechanism of Action: Agonism vs. Antagonism
The differential effects of apomorphine and bulbocapnine stem from their distinct interactions with dopamine receptors at the cellular level.
Apomorphine , as a dopamine agonist, mimics the action of endogenous dopamine. It binds to and activates both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[1][5] Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), while activation of D2-like receptors generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
Bulbocapnine , on the other hand, is a dopamine antagonist. It binds to dopamine receptors but does not activate them, thereby blocking the binding and subsequent signaling of dopamine and other agonists. This antagonistic activity has been demonstrated at both D1 and D2 receptors.[7]
Experimental Protocols
In Vitro: Competitive Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity (Ki) of bulbocapnine and apomorphine for dopamine D1 and D2 receptors.
Objective: To determine the Ki of test compounds (bulbocapnine, apomorphine) for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.
-
Radioligand: [3H]SCH 23390 (for D1 receptors) or [3H]Spiperone (for D2 receptors).
-
Test compounds: this compound and apomorphine hydrochloride.
-
Non-specific binding control: Unlabeled SCH 23390 or haloperidol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In test tubes, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound or the non-specific binding control.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: Microdialysis
This protocol describes a general method for assessing the effects of bulbocapnine and apomorphine on extracellular dopamine levels in a specific brain region of a freely moving animal.
Objective: To measure the effect of systemic administration of bulbocapnine or apomorphine on extracellular dopamine concentrations in a target brain region (e.g., striatum).
Materials:
-
Laboratory animal (e.g., rat).
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Guide cannula.
-
Surgical instruments.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Test compounds: this compound and apomorphine hydrochloride.
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest.
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: Administer bulbocapnine or apomorphine systemically (e.g., via subcutaneous or intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples for a defined period after drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and analyze the time course of the drug's effect.
Functional Effects: A Summary
Apomorphine:
-
In vivo: As a dopamine agonist, apomorphine is used to treat motor fluctuations in Parkinson's disease by stimulating dopamine receptors.[5] It can also induce stereotyped behaviors in animal models.[4] In microdialysis studies, apomorphine has been shown to reduce the release of endogenous dopamine, likely through the activation of presynaptic D2 autoreceptors.[8]
-
Side effects: Common side effects include nausea and vomiting, which are mediated by dopamine receptors in the chemoreceptor trigger zone.[1]
Bulbocapnine:
-
In vivo: As a dopamine antagonist, bulbocapnine can inhibit dopamine-mediated responses. For instance, it has been shown to be an effective inhibitor of dopamine-induced depressor responses in anesthetized cats.[3] It has also been found to inhibit dopamine biosynthesis in PC12 cells, with an IC50 value of 26.7 µM.[2][9]
-
Cellular effects: Studies have shown that bulbocapnine can decrease dopamine content in PC12 cells and inhibit tyrosine hydroxylase activity, the rate-limiting enzyme in dopamine synthesis.[10]
Conclusion
This compound and apomorphine represent two sides of the same coin in dopamine research. Apomorphine's agonistic activity makes it an invaluable tool for studying the physiological effects of dopamine receptor activation and for modeling hyperdopaminergic states. Conversely, bulbocapnine's antagonistic properties are essential for investigating the consequences of dopamine receptor blockade and for elucidating the role of dopamine in various behaviors and neuronal processes. The choice between these two compounds will ultimately depend on the specific research question and the desired experimental outcome. A thorough understanding of their distinct pharmacological profiles, as outlined in this guide, is paramount for the design and interpretation of robust and meaningful dopamine studies.
References
- 1. Apomorphine - Wikipedia [en.wikipedia.org]
- 2. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 4. D1 and D2 dopamine binding site up-regulation and apomorphine-induced stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Binding Interactions of Dopamine and Apomorphine in D2High and D2Low States of Human Dopamine D2 Receptor Using Computational and Experimental Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bulbocapnine is not a selective DA1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of apomorphine on in vivo release of dopamine and its metabolites in the prefrontal cortex and the striatum, studied by a microdialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of Bulbocapnine on Dopamine Content in PC12 Cells [yakhak.org]
A Comparative Analysis of the Cataleptic Effects of Bulbocapnine Hydrochloride and Haloperidol
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cataleptic effects of bulbocapnine hydrochloride and the widely used typical antipsychotic, haloperidol. This analysis is supported by experimental data on dosage, efficacy, and underlying mechanisms of action.
Catalepsy, a state of motor immobility and waxy flexibility, is a key behavioral endpoint in preclinical neuropsychiatric research, often used to screen for antipsychotic potential and extrapyramidal side effects. This guide delves into the distinct profiles of two potent cataleptogenic agents: this compound, a naturally occurring alkaloid, and haloperidol, a synthetically derived butyrophenone.
Quantitative Comparison of Cataleptic Effects
The following tables summarize the available quantitative data on the cataleptic effects of this compound and haloperidol in rodent models. It is important to note that comprehensive dose-response data for bulbocapnine is less prevalent in publicly available literature compared to the extensively studied haloperidol.
| Compound | Animal Model | Dosage | Route of Administration | Cataleptic Effect Duration | Reference |
| This compound | Rat | 50 mg/kg | Intraperitoneal (i.p.) | Approximately 1 hour | [1] |
| Haloperidol | Rat | 0.29 mg/kg (AED50*) | Intraperitoneal (i.p.) | Dose-dependent | [2] |
| Haloperidol | Rat | 1 and 2 mg/kg | Intraperitoneal (i.p.) | Significant catalepsy lasting at least 120 minutes | [3][4] |
*AED50: The dose that produces an adverse effect (in this case, catalepsy) in 50% of the rats tested.
Experimental Protocols
The primary method for quantifying catalepsy in the cited studies is the bar test . This test assesses the failure of an animal to correct an externally imposed posture.
Bar Test Protocol for Rodents
-
Apparatus: A horizontal bar is placed at a specific height. For rats, a common setup involves a wooden or metal bar with a diameter of approximately 0.9 cm, positioned 9 cm above a surface[5]. Automated systems may use a bar with an adjustable height, typically around 12 cm for rats[6].
-
Procedure: The animal's forepaws are gently placed on the bar.
-
Measurement: The latency to remove both paws from the bar is recorded. A cut-off time is typically established, often ranging from 180 to 300 seconds[5][7].
-
Data Analysis: The duration of time the animal remains on the bar is used as an index of the intensity of the cataleptic state.
Mechanisms of Action and Signaling Pathways
The cataleptic effects of this compound and haloperidol are mediated by distinct, yet convergent, neurochemical pathways, primarily involving the dopaminergic system in the basal ganglia.
This compound
Bulbocapnine induces catalepsy through a dual mechanism of action. It acts as an inhibitor of both acetylcholinesterase and tyrosine hydroxylase[8].
-
Acetylcholinesterase Inhibition: By inhibiting the enzyme that breaks down acetylcholine, bulbocapnine increases cholinergic tone in the striatum.
-
Tyrosine Hydroxylase Inhibition: This action reduces the synthesis of dopamine, leading to a decrease in dopaminergic neurotransmission.
The combined effect is a disruption of the delicate balance between acetylcholine and dopamine in the striatum, a key brain region for motor control, leading to the manifestation of catalepsy.
Haloperidol
Haloperidol is a potent antagonist of the dopamine D2 receptor[3][7]. By blocking these receptors, particularly in the nigrostriatal pathway, haloperidol prevents the inhibitory effects of dopamine on downstream signaling pathways. This blockade leads to an increase in acetylcholine release from striatal interneurons, contributing to the cataleptic state[7].
Experimental Workflow
The following diagram illustrates a typical experimental workflow for validating the cataleptic effects of a test compound.
Conclusion
Both this compound and haloperidol are effective inducers of catalepsy in animal models, making them valuable tools for studying the neurobiology of motor control and for the initial screening of antipsychotic drug candidates. However, they achieve this effect through distinct molecular mechanisms. Haloperidol acts as a specific antagonist of D2 dopamine receptors, while bulbocapnine exhibits a broader pharmacological profile, inhibiting both acetylcholinesterase and tyrosine hydroxylase. This mechanistic difference is reflected in their potency, with haloperidol inducing catalepsy at significantly lower doses than bulbocapnine. The choice of agent for a particular study will depend on the specific research question, with haloperidol being more suitable for studies focused on D2 receptor antagonism and bulbocapnine offering a model for catalepsy induced by a more complex neurochemical imbalance. Further research, particularly generating comprehensive dose-response data for bulbocapnine, would allow for a more direct and detailed comparison of the cataleptic profiles of these two compounds.
References
- 1. Role of the dopaminergic system in the cataleptogenic action of bulbocapnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 4. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bulbocapnine [cuip.cz]
Comparative Analysis of Bulbocapnine's Effects on Motor Activity
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the motor activity effects of bulbocapnine, a naturally occurring aporphine alkaloid, with those of typical and atypical antipsychotic drugs. Drawing upon preclinical experimental data, this document aims to offer an objective resource for researchers, scientists, and professionals involved in drug development. The guide summarizes quantitative data in structured tables, outlines detailed experimental protocols, and visualizes key signaling pathways and workflows.
Executive Summary
Bulbocapnine is known to induce catalepsy, a state of motor immobility, primarily through its antagonistic action on dopamine D2 receptors in the striatum. This action aligns it with typical antipsychotics like haloperidol, which are also potent D2 receptor blockers and are associated with a high incidence of extrapyramidal side effects (EPS). In contrast, atypical antipsychotics, such as risperidone and olanzapine, generally exhibit a lower propensity for inducing motor disturbances due to their more complex receptor binding profiles, including interactions with serotonin receptors. This guide critically evaluates the available preclinical data to delineate the similarities and differences in the motor effects of these compounds.
Comparative Effects on Motor Activity
The primary motor effect associated with bulbocapnine is catalepsy, a rigid, immobile posture. The intensity of this effect is dose-dependent. While direct comparative studies are limited, data from various preclinical models, primarily in rodents, allow for a cross-study comparison with established antipsychotics.
| Compound | Animal Model | Dosing | Key Motor Effects | Source |
| Bulbocapnine | Rat | 50 mg/kg (i.p.) | Induction of catalepsy | [1] |
| Haloperidol | Rat | 0.05-5.00 mg/kg (s.c.) | Dose-dependent induction of catalepsy | [2] |
| Rat | 1 mg/kg/day | Reduced locomotor activity | [3] | |
| Risperidone | Rat | 0.125-0.5 mg/kg | Reduced locomotor activity | [4] |
| Rat | Chronic treatment | Produced a catalepsy-like phenotype | [5] | |
| Olanzapine | Human | 21.1 mg/day (mean) | Higher motor activity compared to risperidone | [6] |
| Human | - | Lower incidence of treatment-emergent parkinsonism and dystonia compared to haloperidol | [7] |
Table 1: Comparison of Motor Effects of Bulbocapnine and Antipsychotics. This table summarizes the observed effects on motor activity for bulbocapnine, haloperidol, risperidone, and olanzapine from various preclinical and clinical studies.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments used to assess motor activity.
Catalepsy Bar Test
The catalepsy bar test is a standard method for quantifying motor rigidity in rodents.
Apparatus: A horizontal bar is placed at a height that allows the animal's forepaws to rest on it while its hind paws remain on the surface.
Procedure:
-
The animal is gently placed with its forepaws on the bar.
-
The latency for the animal to remove both forepaws from the bar is recorded.
-
A cut-off time (e.g., 180 seconds) is typically used, after which the animal is removed.
-
The test is repeated at specific time points after drug administration to assess the time course of the cataleptic effect.
Open-Field Test
The open-field test is used to assess general locomotor activity, exploration, and anxiety-like behaviors.
Apparatus: A square or circular arena with walls to prevent escape. The floor is often divided into a grid of squares.
Procedure:
-
The animal is placed in the center of the open-field arena.
-
Behavior is recorded for a set duration (e.g., 5-30 minutes) using a video tracking system.
-
Parameters measured include:
-
Horizontal Activity: Total distance traveled, number of line crossings.
-
Vertical Activity: Number of rearing events (standing on hind legs).
-
Thigmotaxis: Time spent in the periphery versus the center of the arena (an indicator of anxiety).
-
Signaling Pathways and Mechanisms of Action
The motor effects of bulbocapnine and antipsychotics are primarily mediated through their interaction with the dopaminergic system, particularly the D2 receptors located in the striatum.
Bulbocapnine's Mechanism of Action
Bulbocapnine acts as a dopamine D2 receptor antagonist. By blocking these receptors in the nigrostriatal pathway, it disrupts the normal flow of dopamine-mediated signaling that is crucial for motor control. This blockade is thought to be the primary mechanism underlying its cataleptogenic effects. Additionally, bulbocapnine has been shown to inhibit dopamine biosynthesis by affecting tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[8]
References
- 1. Differential effects of the new antipsychotic risperidone on large and small motor movements in rats: a comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2 receptor signaling via the arachidonic acid cascade: modulation by cAMP-dependent protein kinase A and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Behavioural effects of chronic haloperidol and risperidone treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiative effects of dopamine on striatal neurons involve stimulation of the cAMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Antipsychotic Medication on Neuromotor Abnormalities in Neuroleptic-Naive Nonaffective Psychotic Patients: A Naturalistic Study With Haloperidol, Risperidone, or Olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Bulbocapnine and Other Dopamine D1/D2 Antagonists: A Guide for Researchers
A comprehensive analysis of bulbocapnine's profile as a dopamine receptor antagonist reveals a moderate affinity for both D1 and D2 receptors, positioning it as a non-selective agent. When compared to established antipsychotics such as haloperidol, risperidone, clozapine, and olanzapine, bulbocapnine exhibits a distinct receptor binding and functional profile. This guide provides a comparative overview of the efficacy of these compounds, supported by experimental data and detailed methodologies for key assays.
Receptor Binding Affinity
The affinity of a drug for its target receptor is a primary determinant of its potency. In the context of dopamine antagonists, the equilibrium dissociation constant (Ki) is a critical measure, with lower values indicating higher binding affinity.
As an aporphine alkaloid, bulbocapnine demonstrates binding to both D1 and D2 dopamine receptors with Ki values of 717 nM and 527 nM, respectively[1]. This indicates a relatively balanced but moderate affinity for both receptor subtypes. In contrast, other dopamine antagonists exhibit varied and often more potent affinities.
Haloperidol, a typical antipsychotic, shows high affinity for the D2 receptor, a characteristic linked to its potent antipsychotic effects[2]. Atypical antipsychotics, such as risperidone and olanzapine, generally display a broader receptor binding profile. Risperidone has a high affinity for the D2 receptor and a lower affinity for the D1 receptor[3]. Olanzapine binds with high affinity to a range of dopamine receptor subtypes (D1-D4)[4][5]. Clozapine is noted for its relatively moderate and balanced occupancy of both D1 and D2 receptors in vivo, a feature that may contribute to its unique efficacy in treatment-resistant schizophrenia.
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D1 Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) |
| Bulbocapnine | 717[1] | 527[1] |
| Haloperidol | - | 0.89 - 1.55 |
| Risperidone | 240[3] | 1.4 - 3.2[3][6] |
| Clozapine | 270 | 160 |
| Olanzapine | 11 - 31 (for D1-D4)[4][5] | 11 - 31 (for D1-D4)[4][5] |
Note: Ki values can vary between studies due to different experimental conditions.
Functional Antagonism
Beyond binding affinity, the functional consequence of receptor interaction is crucial. For antagonists, this is often quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) in functional assays that measure the inhibition of dopamine-induced signaling.
Bulbocapnine has been shown to inhibit dopamine biosynthesis[7]. While specific IC50 values for its direct antagonism at D1 and D2 receptors are not extensively reported in the initial literature reviewed, its classification as an antagonist implies it blocks the functional response to dopamine.
For comparison, risperidone is a potent D2 antagonist with a reported IC50 of 0.89 nM in isolated striatal slices[6]. Olanzapine acts as an antagonist at D1 receptors, blocking dopamine-stimulated adenylyl cyclase with a Ki of 69 nM[8].
Table 2: Comparative Dopamine Receptor Functional Antagonism
| Compound | D1 Functional Antagonism (IC50/EC50/Ki, nM) | D2 Functional Antagonism (IC50/EC50/Ki, nM) |
| Bulbocapnine | Data not readily available | Data not readily available |
| Haloperidol | Data not readily available | Data not readily available |
| Risperidone | Data not readily available | 0.89 (IC50)[6] |
| Clozapine | Data not readily available | Data not readily available |
| Olanzapine | 69 (Ki)[8] | Data not readily available |
Note: Functional antagonism data is often assay-dependent and requires further specific investigation for a direct comparison.
In Vivo Efficacy and Effects
The ultimate measure of a drug's efficacy lies in its in vivo effects. For dopamine antagonists, preclinical evaluation often involves assessing their ability to counteract dopamine agonist-induced behaviors and their potential to induce catalepsy, a state of motor rigidity that can be indicative of extrapyramidal side effects.
Bulbocapnine's non-selective antagonism of D1 and D2 receptors has been demonstrated in vivo, where it causes nearly equal inhibition of responses mediated by both receptor subtypes[9].
Haloperidol is well-known to induce catalepsy in rodents, a classic in vivo measure of D2 receptor blockade in the nigrostriatal pathway[10]. Atypical antipsychotics like clozapine and olanzapine are generally associated with a lower propensity to induce catalepsy, which is thought to be related to their complex receptor pharmacology, including 5-HT2A receptor antagonism.
Experimental Protocols
Radioligand Binding Assay for Dopamine D1 and D2 Receptors
This protocol outlines the general procedure for determining the binding affinity (Ki) of a compound for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes expressing human recombinant D1 or D2 receptors.
-
Radioligand (e.g., [3H]SCH23390 for D1, [3H]Spiperone for D2).
-
Test compounds (bulbocapnine and comparators).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., (+)-butaclamol).
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for Dopamine D1 and D2 Receptor Antagonism
This protocol describes a method to assess the functional antagonism of compounds at D1 (Gs-coupled) and D2 (Gi-coupled) receptors by measuring changes in cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing human recombinant D1 or D2 receptors.
-
Dopamine (agonist).
-
Test compounds (bulbocapnine and comparators).
-
Forskolin (for D2 receptor assays).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
-
Plate reader compatible with the chosen assay kit.
Procedure for D1 Receptor Antagonism (Gs-coupled):
-
Seed the D1 receptor-expressing cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with varying concentrations of the test compound for a specific duration.
-
Stimulate the cells with a fixed concentration of dopamine (typically the EC80) in the continued presence of the test compound.
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC50 value for the inhibition of dopamine-stimulated cAMP production.
Procedure for D2 Receptor Antagonism (Gi-coupled):
-
Seed the D2 receptor-expressing cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin (to increase basal cAMP levels) and a fixed concentration of dopamine (agonist) in the continued presence of the test compound.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels. The antagonist will reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Generate a dose-response curve and calculate the IC50 value.
In Vivo Catalepsy Bar Test in Rodents
This protocol details a common method for assessing the cataleptic effects of antipsychotic drugs in rats or mice.
Materials:
-
Male rats or mice.
-
Test compounds (bulbocapnine and comparators) dissolved in a suitable vehicle.
-
A horizontal bar (e.g., 0.9 cm in diameter) elevated to a specific height (e.g., 9 cm for rats).
-
A stopwatch.
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection).
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), assess the animals for catalepsy.
-
Gently place the animal's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time until the animal removes both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used, after which the animal is removed from the bar.
-
Record the descent latency for each animal at each time point.
-
Compare the descent latencies between the different treatment groups to determine the cataleptic potential of the compounds.
References
- 1. Aporphine - Wikipedia [en.wikipedia.org]
- 2. Haloperidol - Wikipedia [en.wikipedia.org]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. droracle.ai [droracle.ai]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bulbocapnine is not a selective DA1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of catalepsy in mice | PPTX [slideshare.net]
A Comparative Analysis of Bulbocapnine Hydrochloride and Classic Antipsychotics
For Immediate Release
A comprehensive review of the pharmacological and behavioral effects of bulbocapnine hydrochloride in comparison to classic antipsychotic agents, such as haloperidol and chlorpromazine, reveals distinct mechanistic profiles and potential therapeutic differences. This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a detailed comparison of these compounds.
This comparison guide delves into the mechanisms of action, receptor binding affinities, and preclinical data on the efficacy and side effects of this compound versus classic antipsychotics. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.
Mechanism of Action: A Tale of Two Pathways
Classic antipsychotics, also known as typical or first-generation antipsychotics, primarily exert their therapeutic effects through the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[1][2] This blockade is effective in mitigating the positive symptoms of psychosis, such as hallucinations and delusions.[2]
This compound, an isoquinoline alkaloid, presents a more complex mechanism of action. It functions as a dopamine receptor inhibitor and has been shown to inhibit the synthesis of dopamine.[3] One study demonstrated that bulbocapnine inhibits dopamine biosynthesis in PC12 cells with an IC50 value of 26.7 µM.[4][5] Additionally, bulbocapnine exhibits acetylcholinesterase inhibitory activity, a property not typically associated with classic antipsychotics.[1]
dot
Figure 1. High-level comparison of the primary mechanisms of action.
Receptor Binding Profiles: A Lack of Comprehensive Data for Bulbocapnine
Classic antipsychotics are characterized by their high affinity for D2 receptors. However, they also interact with a variety of other receptors, including dopamine D1, serotonin (5-HT), adrenergic (α), and muscarinic (M) receptors, which contributes to their side effect profiles.
Preclinical Efficacy: Insights from Animal Models
Animal models of psychosis are crucial for the preclinical evaluation of antipsychotic drugs. These models often involve inducing behaviors in rodents that are analogous to psychotic symptoms in humans, such as hyperactivity and stereotyped behaviors.
One key indicator of antipsychotic-like activity is the ability of a compound to antagonize amphetamine-induced hyperlocomotion. While data on bulbocapnine's efficacy in this model is not extensively detailed in the available literature, classic antipsychotics like haloperidol and chlorpromazine are well-characterized in their ability to dose-dependently reduce this behavior.
dot
Figure 2. General experimental workflow for the amphetamine-induced hyperlocomotion test.
Side Effect Profile: Catalepsy as a Predictor of Extrapyramidal Symptoms
A major limiting factor in the use of classic antipsychotics is their propensity to cause extrapyramidal symptoms (EPS), which are movement disorders such as parkinsonism and tardive dyskinesia. In rodents, the induction of catalepsy—a state of immobility and muscular rigidity—is a widely used preclinical predictor of EPS liability.
Bulbocapnine has been shown to induce catalepsy in rats at a dose of 50 mg/kg, i.p., with the effect lasting for approximately one hour.[6][7] In comparison, haloperidol induces catalepsy in male rats with an ED50 of approximately 0.23-0.42 mg/kg.[1] Chronic administration of chlorpromazine (3 mg/kg/day, i.p. for 21 days) has also been shown to induce catalepsy in rats.[8] The significantly higher dose of bulbocapnine required to induce catalepsy compared to haloperidol suggests a potentially lower risk of EPS at therapeutically relevant doses, although this requires further investigation.
dot
Figure 3. Standardized protocol for the catalepsy bar test in rats.
Quantitative Data Summary
Table 1: In Vitro Data
| Compound | Target | Assay | Result (IC50) |
| Bulbocapnine HCl | Dopamine Biosynthesis | PC12 Cells | 26.7 µM[4][5] |
| Bulbocapnine HCl | Acetylcholinesterase | Ellman's Method | 40 µM[1] |
| Bulbocapnine HCl | Butyrylcholinesterase | Ellman's Method | 67.0 - 83 µM[1] |
Table 2: In Vivo Data (Catalepsy in Rats)
| Compound | Dose | Route of Administration | Effect |
| Bulbocapnine HCl | 50 mg/kg | i.p. | Induces catalepsy lasting ~1 hour[6][7] |
| Haloperidol | 0.23-0.42 mg/kg (ED50, males) | i.p. | Induces catalepsy[1] |
| Chlorpromazine | 3 mg/kg/day for 21 days | i.p. | Induces catalepsy[8] |
Experimental Protocols
Inhibition of Dopamine Biosynthesis in PC12 Cells
-
Cell Culture: PC12 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Dopamine Measurement: Following treatment, cells are harvested, and intracellular dopamine content is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The IC50 value, the concentration at which 50% of dopamine biosynthesis is inhibited, is calculated from the dose-response curve.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric method measures the activity of acetylcholinesterase by detecting the product of acetylcholine hydrolysis.
-
Procedure: A reaction mixture containing acetylcholinesterase, the substrate acetylthiocholine, and DTNB (Ellman's reagent) is prepared. The test compound (bulbocapnine) is added at various concentrations.
-
Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength, which corresponds to the formation of the yellow-colored product.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Catalepsy Bar Test in Rats
-
Apparatus: A horizontal bar is elevated at a specific height above a flat surface.
-
Procedure: Following drug administration, the rat's forepaws are gently placed on the bar.
-
Measurement: The latency to remove both forepaws from the bar is recorded. A longer latency indicates a greater degree of catalepsy.
-
Data Analysis: The mean descent latencies are compared between different treatment groups.
Conclusion
This compound exhibits a distinct pharmacological profile compared to classic antipsychotics. Its dual action on dopamine synthesis and acetylcholinesterase, coupled with a potentially wider therapeutic window concerning extrapyramidal side effects, suggests it may offer a different approach to the management of psychosis. However, the current understanding of bulbocapnine's receptor binding affinities is incomplete. Further research, including comprehensive receptor screening and direct comparative preclinical studies, is warranted to fully elucidate its therapeutic potential and relative advantages over existing antipsychotic medications.
References
- 1. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalepsy test in rats [protocols.io]
- 7. Role of the dopaminergic system in the cataleptogenic action of bulbocapnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of diclofenac on chlorpromazine induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Bulbocapnine Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for bulbocapnine hydrochloride, supplemented with information on its mechanism of action and a representative experimental protocol.
Hazard Summary and Safety Precautions
This compound is classified as an irritant and is harmful if swallowed.[1][2] According to the Globally Harmonized System (GHS), it is designated as Acute Toxicity, Oral (Category 4).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.[3]
This compound Disposal Procedures
The disposal of this compound must adhere to local, state, and federal regulations. The following steps provide a general guideline and should be adapted to comply with your institution's specific protocols and legal requirements.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, including pure compound, contaminated solutions, and grossly contaminated materials (e.g., weighing boats, pipette tips), must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it separate from non-hazardous laboratory trash.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure lid.
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the concentration and date of accumulation.
Step 3: Storage of Waste
-
Secure Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak or spill.
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal. Contact them to schedule a pickup of the this compound waste.
-
Licensed Waste Vendor: The EHS department will arrange for the final disposal of the waste through a licensed and certified hazardous waste management vendor. The most common method for the disposal of pharmaceutical and chemical waste of this nature is high-temperature incineration.[4]
Important Considerations:
-
Do Not Dispose Down the Drain: this compound should not be disposed of down the sanitary sewer.
-
Consult Regulations: Always consult your local and institutional regulations for specific disposal requirements.[5]
-
Small Quantities: For minute residual amounts on labware, consult your EHS for guidance on decontamination procedures before disposal as regular lab waste.
Quantitative Data
Currently, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound. All quantities should be treated as hazardous waste.
| Parameter | Value | Source |
| GHS Classification | Acute Toxicity, Oral (Category 4) | PubChem[1], Cayman Chemical |
| Hazard Statements | H302: Harmful if swallowed | PubChem[1] |
Mechanism of Action: Dopamine Receptor Antagonism
This compound functions as a dopamine antagonist. It exerts its effects by blocking dopamine receptors, thereby inhibiting the downstream signaling pathways that are normally activated by dopamine. This action can influence various physiological and neurological processes.
Caption: this compound blocks D1 and D2 dopamine receptors.
Representative Experimental Protocol: Evaluation of Dopamine Antagonist Effects on Locomotor Activity in Rodents
This protocol provides a general framework for assessing the in vivo effects of a dopamine antagonist like this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.
2. Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field activity chambers equipped with infrared beams
-
Standard animal cages
-
Analytical balance
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) injection
3. Methods:
-
Animal Acclimation:
-
House mice in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle.
-
Acclimate mice to the housing facility for at least one week before the experiment.
-
Handle mice for 2-3 minutes each day for three days prior to testing to reduce stress.
-
-
Drug Preparation:
-
On the day of the experiment, prepare a stock solution of this compound in sterile saline.
-
Vortex the solution to ensure complete dissolution.
-
Prepare different concentrations to achieve the desired doses (e.g., 5, 10, 20 mg/kg). The final injection volume should be consistent across all groups (e.g., 10 mL/kg).
-
-
Experimental Procedure:
-
Habituate each mouse to the open field chamber for 30 minutes one day before the experiment.
-
On the experimental day, randomly assign mice to treatment groups (e.g., vehicle control, bulbocapnine HCl 5 mg/kg, 10 mg/kg, 20 mg/kg).
-
Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
Immediately after injection, place each mouse in the center of the open field chamber.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) for 60 minutes using the automated tracking system.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control.
-
A p-value of <0.05 is typically considered statistically significant.
-
4. Expected Outcome: As a dopamine antagonist, this compound is expected to decrease spontaneous locomotor activity in a dose-dependent manner.
This comprehensive guide provides essential information for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the protection of the environment. Always prioritize safety and regulatory compliance in your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective [frontiersin.org]
- 4. ph.health.mil [ph.health.mil]
- 5. Regulation of dopamine release and metabolism in rat striatum in vivo: effects of dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
